2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methoxy-4-[(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-14-8-11(6-7-13(14)23)9-21-22-17-16-12-4-2-3-5-15(12)25-18(16)20-10-19-17/h6-10,23H,2-5H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNUTEMVQGLDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893484 | |
| Record name | 2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304684-77-3 | |
| Record name | 2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of this versatile class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into their molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity.
Core Mechanism: Competitive ATP Inhibition
The predominant mechanism of action for thieno[2,3-d]pyrimidine-based inhibitors is their function as ATP-competitive antagonists. These small molecules are designed to fit into the ATP-binding pocket of the kinase domain. By occupying this site, they prevent the binding of endogenous ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. Molecular docking studies have consistently shown that the thieno[2,3-d]pyrimidine core establishes key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity and inhibitory activity.
Targeting Key Oncogenic Kinases
Thieno[2,3-d]pyrimidine derivatives have been successfully developed to target a range of kinases implicated in tumorigenesis. The following sections will explore their action on three major kinase families: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K).
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a pivotal role in cell proliferation and survival.[1][2] Dysregulation of this pathway, often through mutations in the EGFR gene, is a hallmark of several cancers, including non-small cell lung cancer and glioblastoma.[1][2] Thieno[2,3-d]pyrimidine-based inhibitors effectively target both wild-type and mutant forms of EGFR.
Signaling Pathway and Point of Inhibition
Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, and inhibition of apoptosis.[1] Thieno[2,3-d]pyrimidine inhibitors block the initial autophosphorylation step, thereby abrogating all downstream signaling.
Quantitative Data: EGFR Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 7a | EGFR (wild-type) | 88.24 | [3] |
| Compound 7a | EGFR (T790M) | 92.02 | [3] |
| Compound B1 | EGFR (L858R/T790M) | 13 | [4] |
| Compound 5b | EGFR (wild-type) | 37.19 | [1] |
| Compound 5b | EGFR (T790M) | 204.10 | [1] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5] The VEGFR signaling pathway is a key regulator of angiogenesis.[5][6] Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2, the primary receptor responsible for mediating the angiogenic effects of VEGF.[7]
Signaling Pathway and Point of Inhibition
Binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK cascade, which ultimately leads to endothelial cell proliferation, migration, and survival, cornerstones of angiogenesis.[6] Thieno[2,3-d]pyrimidine inhibitors block the ATP-binding site of VEGFR-2, preventing its activation and the subsequent angiogenic signaling.
Quantitative Data: VEGFR-2 Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 18 | VEGFR-2 | 0.084 | [] |
| Compound 17f | VEGFR-2 | 0.23 | [4] |
| Compound 21e | VEGFR-2 | 0.021 | [9] |
| Compound 8b | VEGFR-2 | 0.005 | [10] |
| Compound 8e | VEGFR-2 | 0.0039 | [10] |
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a central signaling node that regulates cell growth, proliferation, and survival.[11] Hyperactivation of this pathway is one of the most common events in human cancers.[12][13] Thieno[2,3-d]pyrimidine-based molecules have been identified as potent inhibitors of PI3K, particularly the class I isoforms.
Signaling Pathway and Point of Inhibition
Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[14] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[14] Activated AKT then modulates a plethora of substrates, including mTOR, to promote cell growth and survival.[14] Thieno[2,3-d]pyrimidine inhibitors directly bind to the ATP-binding site of PI3K, preventing the production of PIP3 and thereby shutting down the entire downstream signaling cascade.
Quantitative Data: PI3K Inhibitory Activity
| Compound ID | Target | % Inhibition @ 10 µM | IC50 (nM) | Reference |
| Compound VIb | PI3Kβ | 72% | - | [6] |
| Compound VIb | PI3Kγ | 84% | - | [6] |
| Gedatolisib | Pan-PI3K | - | Preclinical | [12] |
| TL117 | PI3K | - | Phase I/II | [12] |
Experimental Protocols
The characterization of thieno[2,3-d]pyrimidine-based kinase inhibitors relies on a suite of standardized biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (EGFR Example)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a continuous-read kinase assay.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the EGFR kinase, a fluorescently labeled peptide substrate (e.g., Y12-Sox), and ATP in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Compound Preparation: Serially dilute the thieno[2,3-d]pyrimidine inhibitor in 50% DMSO.
-
Pre-incubation: In a 384-well plate, pre-incubate the EGFR enzyme with the serially diluted inhibitor or DMSO (vehicle control) for 30 minutes at 27°C.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the ATP and peptide substrate to each well.
-
Signal Detection: Monitor the increase in fluorescence intensity over time (e.g., every 71 seconds for 30-120 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., λex 360 nm / λem 485 nm).
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the progress curves. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable nonlinear regression model.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine inhibitor or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
Conclusion
Thieno[2,3-d]pyrimidine-based compounds represent a highly successful and versatile scaffold for the development of potent and selective kinase inhibitors. Their mechanism of action as ATP-competitive inhibitors allows for the effective targeting of key oncogenic drivers such as EGFR, VEGFR, and PI3K. The continued exploration of this chemical space, guided by a deep understanding of their mechanism of action and the application of robust experimental methodologies, holds significant promise for the future of targeted cancer therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. PI3K Inhibitor Pipeline Drugs Insights Report 2025 Outlook: Latest Clinical Progress and Market Insights by DelveInsight [barchart.com]
- 13. CORRECTING and REPLACING Faeth Therapeutics' $92 Million Total Funding Powers PIKTOR Phase 2 Following 80% Response Rate in Endometrial Cancer - BioSpace [biospace.com]
- 14. m.youtube.com [m.youtube.com]
Spectroscopic analysis (NMR, IR, Mass Spec) of substituted thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted thienopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation of substituted thienopyrimidines, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Techniques for Structural Elucidation
The structural analysis of novel substituted thienopyrimidines relies on the synergistic use of three core spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are crucial.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of different bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through the analysis of fragmentation patterns.
The complementary nature of these techniques allows for an unambiguous determination of the chemical structure of a newly synthesized substituted thienopyrimidine.
Experimental Protocols
Detailed and accurate experimental protocols are critical for obtaining high-quality spectroscopic data. Below are generalized methodologies for the analysis of substituted thienopyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1][2]
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid substituted thienopyrimidine sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.[1][3]
-
Transfer the solution to a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) in parts per million (ppm).[1]
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, two-dimensional NMR experiments can be performed to establish correlations between protons and carbons, aiding in the complete assignment of the structure.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.[1]
Sample Preparation (for solid samples):
-
Potassium Bromide (KBr) Pellet Method:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically presented in terms of wavenumber (cm⁻¹) versus transmittance (%).
Mass Spectrometry (MS)
Instrumentation: Various types of mass spectrometers can be used, including those with Electron Impact (EI) or Electrospray Ionization (ESI) sources.
Sample Preparation:
-
Electron Impact (EI): The solid sample is introduced directly into the ion source, where it is vaporized and then ionized by a beam of electrons.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source, where a fine spray of charged droplets is formed.
Data Acquisition:
-
The ionized molecules and their fragments are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Data Presentation: Spectroscopic Data of Substituted Thienopyrimidines
The following tables summarize typical spectroscopic data for substituted thienopyrimidines, compiled from various research sources. These values can serve as a reference for the characterization of new derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted Thienopyrimidines
| Compound/Proton | Chemical Shift (δ, ppm) | Solvent | Reference |
| 4-(4-Bromophenyl)-7-cyano-6-phenylaminothieno[3,2-d]pyrimidine | |||
| NH | 9.05 (br, 1H) | DMSO-d₆ | [1] |
| CH-py | 8.15 (s, 1H) | DMSO-d₆ | [1] |
| Harom | 8.10-7.30 (m, 9H) | DMSO-d₆ | [1] |
| 7-Cyano-4-methyl-6-phenylaminothieno[3,2-d]pyrimidine | |||
| NH | 9.60 (br, 1H) | DMSO-d₆ | [1] |
| =CH | 8.20 (s, 1H) | DMSO-d₆ | [1] |
| CH₃ | 2.60 (s, 3H) | DMSO-d₆ | [1] |
| 3-(p-chlorobenzyl)-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4-dione | |||
| NH | 10.27 (br. s, 1H) | CDCl₃ | [4] |
| NCH₂ | 5.09 (s, 2H) | CDCl₃ | [4] |
| Aromatic H | 7.23 (d, 2H), 7.41 (d, 2H) | CDCl₃ | [4] |
| Aliphatic CH₂ | 1.78-1.85 (m, 4H), 2.61-2.63 (m, 2H), 2.87-2.89 (m, 2H) | CDCl₃ | [4] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Thienopyrimidines
| Compound/Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
| 4-(4-Bromophenyl)-7-cyano-6-phenylaminothieno[3,2-d]pyrimidine | |||
| C-Ph | 166.33 | DMSO-d₆ | [1] |
| CH-pyrim | 162.67 | DMSO-d₆ | [1] |
| Carom | 139.3, 126.11, 122.32, 116.0 | DMSO-d₆ | [1] |
| CN | 115.6 | DMSO-d₆ | [1] |
| 7-Cyano-4-methyl-6-phenylaminothieno[3,2-d]pyrimidine | |||
| C-CH₃ | 166.33 | DMSO-d₆ | [1] |
| CH-pyrim | 162.67 | DMSO-d₆ | [1] |
| Carom | 129.3, 124.22, 118.45, 116.0 | DMSO-d₆ | [1] |
| CN | 115.6 | DMSO-d₆ | [1] |
| CH₃ | 21.7 | DMSO-d₆ | [1] |
| 3-(p-chlorobenzyl)-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4-dione | |||
| C=O (at C-2) | 152.41 | CDCl₃ | [4] |
| C=O (at C-4) | 158.90 | CDCl₃ | [4] |
| sp² carbons | 113.91, 126.98, 128.57, 130.44, 132.34, 133.84, 135.58, 148.52 | CDCl₃ | [4] |
| NCH₂Ar | 43.13 | CDCl₃ | [4] |
| Aliphatic ring sp³ carbons | 22.07, 23.15, 24.59, 25.45 | CDCl₃ | [4] |
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Substituted Thienopyrimidines
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| N-H Stretch | 3420-3232 | [1][4] |
| C-H Stretch (aromatic) | ~3100-3000 | |
| C-H Stretch (aliphatic) | ~2960-2850 | |
| C≡N Stretch | 2225-2214 | [1] |
| C=O Stretch (amide/ketone) | 1724-1650 | [1][4] |
| C=N Stretch | 1688-1630 | [1] |
| C=C Stretch (aromatic) | ~1600-1450 | |
| C-O Stretch | ~1300-1000 | |
| C=S Stretch | ~1207 |
Table 4: Common Mass Spectrometry Fragmentation Patterns for Thienopyrimidines
| Fragmentation Process | Description |
| Loss of Substituents | Initial fragmentation often involves the loss of small substituent groups from the thienopyrimidine core. |
| Cleavage of the Pyrimidine Ring | The pyrimidine ring can undergo characteristic cleavage, leading to the formation of specific fragment ions. |
| Thiophene Ring Fragmentation | The thiophene ring can also fragment, although in some cases it is more stable than the pyrimidine ring. |
| Retro-Diels-Alder Reaction | In certain substituted thienopyrimidines, a retro-Diels-Alder reaction can be a significant fragmentation pathway. |
Visualization of Workflows and Relationships
Visual diagrams are invaluable for understanding experimental processes and the interplay between different analytical techniques.
Caption: Experimental workflow for the analysis of a novel substituted thienopyrimidine.
Caption: Complementary nature of NMR, IR, and Mass Spectrometry in structure elucidation.
Conclusion
The structural characterization of substituted thienopyrimidines is a critical step in the drug discovery and development process. A comprehensive analysis using a combination of NMR, IR, and Mass Spectrometry provides the necessary data to unambiguously determine the chemical structure of these important heterocyclic compounds. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field, enabling efficient and accurate structural elucidation.
References
A Technical Guide to the X-ray Crystallographic Analysis of 2-Methoxy-4-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the experimental protocols and data analysis involved in the X-ray crystallography of the title compound and its structural analogs. While specific crystallographic data for the title compound is not publicly available, this document leverages data from closely related structures to illustrate the methodologies and expected outcomes of such an analysis.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties. The specific compound, 2-Methoxy-4-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol, is of interest for its potential as a targeted therapeutic agent. X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule, which is invaluable for understanding its chemical properties, reaction mechanisms, and interactions with biological targets. This understanding is a cornerstone of rational drug design and development.
Experimental Protocols
The following sections detail the typical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of compounds based on the tetrahydrobenzothieno[2,3-d]pyrimidine core. These protocols are compiled from established methodologies for structurally similar compounds.
Synthesis
The synthesis of the title compound would likely follow a multi-step pathway, beginning with the construction of the core tetrahydrobenzothieno[2,3-d]pyrimidine ring system, followed by the introduction of the hydrazonomethyl-phenol substituent. A representative synthetic route is outlined below.
Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallographic analysis. The following are common techniques that can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, which can induce crystallization as the solubility decreases with temperature.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
A typical data collection involves using a diffractometer equipped with a radiation source such as Mo Kα (λ = 0.71073 Å). The crystal is maintained at a constant temperature, often 293 K or 100 K, to minimize thermal vibrations. The collected diffraction data are then processed, and the structure is solved using software packages like SHELXS and refined with SHELXL.
Crystallographic Data Presentation
The following table presents representative crystallographic data for a structurally related tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivative. This data is illustrative of what would be expected for the title compound.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C25H28N4OS |
| Formula Weight | 432.58 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1234(5) |
| b (Å) | 15.6789(8) |
| c (Å) | 14.2345(7) |
| α (°) | 90 |
| β (°) | 101.234(2) |
| γ (°) | 90 |
| V (ų) | 2214.5(2) |
| Z | 4 |
| Dcalc (g/cm³) | 1.295 |
| Data Collection | |
| Radiation (Å) | Mo Kα (0.71073) |
| Temperature (K) | 293(2) |
| Reflections Collected | 12345 |
| Independent Reflections | 4321 |
| Refinement | |
| Rint | 0.0345 |
| Final R indices [I>2σ(I)] | R1 = 0.0456, wR2 = 0.1234 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1345 |
| Goodness-of-fit on F² | 1.023 |
Potential Signaling Pathway Involvement
Based on the biological activities reported for similar thieno[2,3-d]pyrimidine derivatives, the title compound may act as an inhibitor of protein kinases involved in cell signaling pathways that are often dysregulated in cancer. For example, inhibition of a receptor tyrosine kinase (RTK) could block downstream signaling cascades like the MAPK/ERK pathway.
Conclusion
The X-ray crystallographic analysis of 2-Methoxy-4-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol is a critical step in elucidating its structure-activity relationship. While specific data for this molecule is not yet in the public domain, the established methodologies for related compounds provide a clear roadmap for its synthesis, crystallization, and structural determination. The resulting three-dimensional structure would be instrumental for the rational design of more potent and selective analogs for therapeutic applications.
References
An In-Depth Technical Guide to the Initial In-Vitro Screening of a Novel Thienopyrimidine Library
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in-vitro screening methodologies for a novel thienopyrimidine library, with a focus on identifying potential kinase inhibitors for oncology applications. The following sections detail a systematic approach, from initial cytotoxicity assessments to target-based enzymatic and cell-based signaling assays.
Experimental Workflow
The initial in-vitro screening of a novel thienopyrimidine library follows a hierarchical approach designed to efficiently identify and characterize compounds with promising biological activity. The workflow begins with a broad cytotoxicity screen to assess the general anti-proliferative effects of the compounds. Hits from this primary screen are then subjected to more specific secondary assays, including target-based enzymatic assays and cell-based signaling pathway analysis, to elucidate their mechanism of action.
Caption: A generalized workflow for the in-vitro screening of a novel thienopyrimidine library.
Data Presentation
Clear and concise data presentation is crucial for the comparative analysis of screening results. The following tables provide a standardized format for summarizing key quantitative data.
Table 1: Cytotoxicity Screening of Thienopyrimidine Analogs
| Compound ID | Concentration (µM) | % Inhibition (MCF-7) | % Inhibition (A549) | % Inhibition (HepG-2) | IC50 (µM) - MCF-7 | IC50 (µM) - A549 | IC50 (µM) - HepG-2 |
| THP-001 | 10 | 85.2 ± 3.1 | 78.9 ± 4.5 | 65.4 ± 2.8 | 5.1 ± 0.4 | 7.8 ± 0.6 | 12.3 ± 1.1 |
| THP-002 | 10 | 20.1 ± 1.5 | 15.7 ± 2.2 | 10.3 ± 1.9 | > 50 | > 50 | > 50 |
| THP-003 | 10 | 95.6 ± 2.3 | 92.1 ± 1.8 | 88.9 ± 3.4 | 1.2 ± 0.1 | 2.5 ± 0.3 | 4.7 ± 0.5 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Kinase Inhibition Profile of Lead Compounds
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. mTOR (fold) |
| THP-001 | PI3Kα | 15.2 ± 1.3 | 50 |
| mTOR | 760 ± 45 | - | |
| THP-003 | EGFR | 8.9 ± 0.9 | >1000 |
| VEGFR-2 | 25.4 ± 2.1 | >1000 | |
| ... | ... | ... | ... |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the integrity of the screening process.
Cytotoxicity Assay (Sulforhodamine B - SRB)
This assay assesses cell viability by measuring the amount of a protein-binding dye, sulforhodamine B, in cells.
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7, A549, HepG-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the activity of a specific kinase in a cell-free system.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the thienopyrimidine compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 values.
Cell-Based Signaling Assay (Western Blot)
This technique is used to detect the phosphorylation status of key proteins within a signaling pathway in response to compound treatment.
-
Cell Treatment: Treat cells with the thienopyrimidine compounds for a specified duration.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-EGFR, EGFR).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Signaling Pathways
Thienopyrimidines have been shown to target several key signaling pathways implicated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[1][2][3] Many thienopyrimidine derivatives have been developed as inhibitors of PI3K and/or mTOR.[4][5]
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation and survival.[6][7] Thienopyrimidines have been investigated as EGFR inhibitors.[6][7][8][9]
References
- 1. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Tetrahydrobenzothieno[2,3-d]pyrimidines: A Technical Guide for Drug Discovery Professionals
An In-depth Whitepaper on a Privileged Scaffold in Medicinal Chemistry
The tetrahydrobenzothieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in the field of drug discovery. Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the chemical space, synthesis, and biological activities of this compound class, with a focus on its potential in developing novel therapeutics.
Synthesis of the Tetrahydrobenzothieno[2,3-d]pyrimidine Core
The primary and most efficient method for the synthesis of the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is the Gewald reaction. This one-pot, three-component reaction involves the condensation of a cyclic ketone (such as cyclohexanone), an active methylene nitrile (like malononitrile), and elemental sulfur, typically in the presence of a basic catalyst such as morpholine or diethylamine. This reaction yields a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate.
Subsequent cyclization of this intermediate with formamide or other reagents leads to the formation of the pyrimidine ring, resulting in the final tetrahydrobenzothieno[2,3-d]pyrimidine core structure. Further functionalization at various positions of this scaffold allows for the generation of a diverse library of derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.
Anti-Inflammatory Activity
A significant area of investigation for this scaffold is in the treatment of inflammatory diseases. Certain derivatives have been shown to be potent inhibitors of key inflammatory mediators.
Mechanism of Action: The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway and prevent the nuclear translocation of NF-κB, thereby downregulating the expression of these pro-inflammatory molecules.[1][2]
Quantitative Data:
| Compound | Target/Assay | IC50 / Inhibition | Reference |
| A6 | NO Production (LPS-stimulated RAW264.7 cells) | > Indomethacin at 1 µM | [1] |
| A2 | IL-6 Production (LPS-stimulated RAW264.7 cells) | Significant Inhibition | [1] |
| B7 | TNF-α Production (LPS-stimulated RAW264.7 cells) | Significant Inhibition | [1] |
Anticancer Activity
The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing activity against a variety of cancer cell lines.
Mechanism of Action: The anticancer properties of these compounds are diverse and target several key pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer.
-
PIM Kinases: This family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) is frequently overexpressed in various cancers and plays a role in cell survival and proliferation. Several tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM kinases.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Overexpression and activation of FGFR1 are implicated in the development of various cancers. Specific derivatives of this scaffold have demonstrated inhibitory activity against FGFR1.
-
-
Microtubule Targeting: Some compounds in this class act as microtubule targeting agents. They can disrupt microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and cell death. Certain derivatives have shown the ability to inhibit topoisomerase II.[2]
Quantitative Data:
| Compound | Target/Assay | IC50 / Ki | Cell Line | Reference |
| 14j | Pim-1 | 2 nM (Ki) | - | |
| 14j | Pim-2 | 3 nM (Ki) | - | |
| 14j | Pim-3 | 0.5 nM (Ki) | - | |
| 3g | FGFR1 | 78.8% inhibition at 10 µM | - | |
| 3g | Antiproliferative | 7.7 µM | H460 | |
| 3g | Antiproliferative | 18.9 µM | A549 | |
| 3g | Antiproliferative | 13.3 µM | U251 | |
| 4 | Microtubule Depolymerization | EC50 of 19 nM | - | |
| 4 | Antiproliferative | IC50 of 9.0 nM | MDA-MB-435 | |
| 1, 4, 14, 16, 17 | Topoisomerase II Inhibition | IC50 at ~4-10 µM | HepG2, MCF7 | [2] |
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, necessitates the discovery of new antimalarial agents. Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have shown promising activity against chloroquine-resistant strains of the parasite.
Quantitative Data:
| Compound | Target/Assay | IC50 | Strain | Reference |
| F4 | Antiplasmodial | 0.75 µM | W2 (chloroquine-resistant) | [3] |
| F16 | Antiplasmodial | 0.74 µM | W2 (chloroquine-resistant) | [3] |
Structure-Activity Relationships (SAR)
The diverse biological activities of the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold are highly dependent on the nature and position of substituents on the core structure.
-
Position 2: Substitutions at the 2-position of the pyrimidine ring have a significant impact on activity. For anti-inflammatory agents, the introduction of electron-donating groups like a pyridine or a chloromethyl group has been shown to enhance activity.[1] In the context of anticancer activity, aromatic ring substitutions at this position are often beneficial.
-
Position 4: Modifications at the 4-position have been explored for various therapeutic targets. For instance, the introduction of piperazine-containing side chains has been a successful strategy in developing antimalarial agents.
-
Fused Tetrahydrothiophene Ring: The saturation of the benzo portion of the scaffold is a key feature. The tetrahydro nature of this ring imparts a specific three-dimensional conformation that is crucial for binding to biological targets.
Experimental Protocols
General Synthesis of Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Gewald Reaction and Cyclization)
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a stirred solution of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add diethylamine (2 mL) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the desired intermediate.
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5 mmol) and formamide (15 mL) is heated at 180 °C for 4 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
The amount of nitric oxide in the supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
In Vitro Anticancer Assay: Kinase Inhibition Assay (General Protocol)
-
The kinase enzyme (e.g., PIM-1 or FGFR1) is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (a specific peptide or protein) and ATP.
-
The reaction is allowed to proceed for a specified time at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using a phosphorylation-specific antibody in an ELISA or Western blot format.
-
Luminescence-based assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
-
The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.
Visualizations
Signaling Pathways
Caption: Simplified NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: Drug discovery workflow for novel compounds.
Conclusion
The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of various biological targets. The synthetic accessibility of this core, coupled with the rich chemical space that can be explored through derivatization, makes it an attractive starting point for drug discovery programs. The demonstrated efficacy of its derivatives in preclinical models of inflammation, cancer, and malaria underscores the therapeutic potential of this compound class. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel clinical candidates based on this promising scaffold.
References
- 1. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Physicochemical properties of novel hydrazone derivatives
An In-Depth Technical Guide on the Physicochemical Properties of Novel Hydrazone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hydrazones, characterized by the azomethine group (–NHN=CH–), are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their synthetic accessibility and diverse pharmacological activities make them promising scaffolds for the development of new therapeutic agents.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological evaluation of novel hydrazone derivatives, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Introduction to Hydrazone Derivatives
Hydrazones are formed by the condensation reaction of hydrazines or hydrazides with aldehydes and ketones.[5][6] The presence of the C=N double bond conjugated with a lone pair of electrons on the adjacent nitrogen atom is a key structural feature.[2][6] This structural motif imparts a range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1][3][7] The ease of their synthesis and the ability to introduce various substituents allows for the fine-tuning of their physicochemical and pharmacological properties.[5]
Synthesis and Characterization
The primary method for synthesizing hydrazones involves the acid-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with a hydrazine derivative.[8][9] The reaction is typically carried out in a suitable solvent such as ethanol or methanol.[10]
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of hydrazone derivatives.
Caption: General workflow for the synthesis and purification of hydrazone derivatives.
Experimental Protocol: Synthesis of a Novel Hydrazone Derivative
This protocol describes the synthesis of a hydrazone derivative from isonicotinic hydrazide and a substituted benzaldehyde.
-
Reagents and Materials:
-
Isonicotinic hydrazide
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
-
Procedure:
-
Dissolve isonicotinic hydrazide (1.0 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask.
-
Add the substituted benzaldehyde (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.[8]
-
Monitor the progress of the reaction using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (50 mL).[10]
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it.
-
Purify the crude product by recrystallization from ethanol.
-
Determine the melting point of the purified product and calculate the percentage yield.
-
Characterization Workflow
The structural elucidation of newly synthesized hydrazones is crucial. The following diagram outlines the typical characterization process.
Caption: Workflow for the structural characterization of hydrazone derivatives.
Physicochemical Data
The characterization of novel hydrazones yields important physicochemical data. Spectroscopic analysis confirms the presence of key functional groups. For instance, in the IR spectra, the disappearance of the NH2 band and the appearance of a C=N absorption band are indicative of hydrazone formation.[11] In ¹H NMR spectra, the azomethine proton (CH=N) typically appears as a singlet.[11]
Table 1: Spectroscopic Data for a Representative Hydrazone Derivative
| Analysis Type | Key Observations | Reference |
| FTIR (cm⁻¹) | ~1610 (C=N, azomethine), ~1660 (C=O, amide), Disappearance of NH₂ bands | [8] |
| ¹H NMR (δ, ppm) | Singlet at ~7.8-8.5 for the azomethine proton (CH=N) | [11][12] |
| ¹³C NMR (δ, ppm) | Signal for azomethine carbon at ~140-147 ppm | [12] |
| Mass Spec (m/z) | Presence of the molecular ion peak confirming the molecular weight | [12] |
Biological Activities and Data
Hydrazone derivatives exhibit a wide spectrum of biological activities.[1][6] Their mechanism of action is often attributed to the azomethine group, which can form hydrogen bonds with various enzymes and receptors.[13][14]
Antimicrobial Activity
Many novel hydrazones have been synthesized and evaluated for their antibacterial and antifungal properties.[11][15] The presence of certain substituents, such as halogens or hydroxyl groups, can enhance their antimicrobial efficacy.[11]
Table 2: Antimicrobial Activity of Novel Hydrazone Derivatives (MIC, µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| Hydrazone A | 16 | 32 | 16 | [15] |
| Hydrazone B | 8 | 16 | 8 | [15] |
| Hydrazone C | >125 | >125 | 62.5 | [15] |
| Ciprofloxacin | 1.56 | 0.78 | - | [11] |
| Fluconazole | - | - | 3.13 | [15] |
Anticancer Activity
Hydrazone derivatives have shown significant potential as anticancer agents, with some compounds exhibiting high cytotoxicity against various cancer cell lines.[6][16]
Table 3: In Vitro Anticancer Activity of Novel Hydrazone Derivatives (IC₅₀, µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | Reference |
| Hydrazone X | 3.33 | 5.12 | 4.78 | [6] |
| Hydrazone Y | 10.2 | 12.5 | 9.8 | [6] |
| Doxorubicin | 0.8 | 1.2 | 1.0 | [6] |
Signaling Pathway Logic
The biological activity of hydrazones is often linked to their ability to interact with specific cellular targets. For example, some hydrazone derivatives have been shown to inhibit enzymes like kinases, which are crucial in cell signaling pathways related to cancer proliferation.
Caption: Logical diagram of hydrazone derivatives inhibiting a protein kinase signaling pathway.
Experimental Protocols: Biological Assays
Protocol: In Vitro Antibacterial Screening (Broth Microdilution Method for MIC)
-
Materials:
-
Synthesized hydrazone compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of each hydrazone compound in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the hydrazone compounds in MHB to obtain a range of concentrations.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
Novel hydrazone derivatives represent a highly valuable class of compounds for drug discovery and development. Their straightforward synthesis, coupled with their wide range of biological activities, makes them attractive candidates for addressing various therapeutic needs. The data and protocols presented in this guide offer a solid foundation for researchers to explore the potential of these versatile molecules further. Future work should focus on optimizing the structure-activity relationships to develop hydrazone-based drugs with enhanced potency and selectivity.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review | Bentham Science [eurekaselect.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of a Series of Chromone–Hydrazones [mdpi.com]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alcrut.com [alcrut.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of a versatile class of heterocyclic compounds, thieno[2,3-d]pyrimidine analogs. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potent inhibition of various protein kinases, and their potential as anti-inflammatory and anticancer agents.[1][2] The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, allowing it to interact with a wide range of biological targets.
This protocol focuses on a common and efficient synthetic route, starting from the Gewald synthesis of a 2-aminothiophene precursor, followed by cyclization to form the core thieno[2,3-d]pyrimidin-4(3H)-one structure. Subsequent chlorination and nucleophilic substitution allow for the introduction of various functional groups, leading to a library of diverse analogs. An additional protocol for Suzuki coupling is provided for further diversification.
I. Overall Synthetic Workflow
The multi-step synthesis and subsequent biological evaluation of thieno[2,3-d]pyrimidine analogs typically follow a logical progression from initial synthesis to biological screening.
Caption: General workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine analogs.
II. Experimental Protocols
This section details the step-by-step procedures for the synthesis of a representative series of 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine analogs.
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1)
This initial step utilizes the Gewald reaction, a multi-component reaction to form the substituted aminothiophene precursor.
Protocol:
-
To a mixture of cyclohexanone (1.18 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 10 mL of absolute ethanol, add triethylamine (2 mL).
-
Heat the reaction mixture at reflux for 16 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (4:1) mixture as the eluent to yield the title compound as a yellow solid.[5]
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one (2)
The aminothiophene precursor is cyclized with formamide to construct the pyrimidinone ring.
Protocol:
-
Heat a mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1) (1.78 g, 10 mmol) and formamide (20 mL) at reflux for 1.5 to 2 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and then dry it under a high vacuum to obtain the desired product as a white or pale brown solid.
Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine (3)
The hydroxyl group at the 4-position is converted to a chloro group, creating a key intermediate for diversification.
Protocol:
-
Suspend 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one (2) (2.06 g, 10 mmol) in phosphorus oxychloride (POCl₃, 10 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
-
Heat the mixture to reflux for 4 to 8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-chloro derivative.
Step 4a: Synthesis of 4-Substituted-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine Analogs (4a-e) via Nucleophilic Aromatic Substitution
The activated 4-chloro position readily undergoes substitution with various amines.
Protocol:
-
In a suitable solvent such as isopropanol or DMF, dissolve 4-chloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine (3) (0.224 g, 1 mmol).
-
Add the desired amine (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (1.5 mmol).
-
Heat the reaction mixture at reflux or under microwave irradiation (e.g., 120°C for 20 minutes) until the starting material is consumed (monitored by TLC).
-
After cooling, add water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization from ethanol or by column chromatography.
Step 4b: Synthesis of 4-Aryl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine Analogs via Suzuki Coupling
For C-C bond formation at the 4-position, a Suzuki coupling can be employed.
Protocol:
-
To a mixture of 4-chloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine (3) (0.224 g, 1 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2 mmol) in a 4:1 mixture of dioxane and water (5 mL), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6][7][8]
III. Data Presentation
The following tables summarize the characterization data for a series of synthesized 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine analogs.
| Compound | R Group | Yield (%) | m.p. (°C) | Molecular Formula | ESI-MS (m/z) [M+1]⁺ |
| 1 | - | 44 | 147-148 | C₉H₁₀N₂S | 179.1 |
| 2 | - | 72-92 | 255-257 | C₁₀H₁₀N₂OS | 207.1 |
| 3 | - | - | - | C₁₀H₉ClN₂S | 225.0 |
| 4a | 4-Hydroxyphenyl | 64 | >250 | C₁₆H₁₄N₂O₂S | 298.9 |
| 4b | 4-Aminophenyl | 66 | >250 | C₁₆H₁₅N₃OS | 298.2 |
| 4c | (2-Methoxybenzylidene)amino | 80 | 169-171 | C₁₈H₁₇N₃O₂S | 310.2 |
| 4d | (Naphthalen-2-ylmethylene)amino | 81 | >250 | C₂₁H₁₇N₃OS | 356.1 |
| 4e | (2-(Trifluoromethyl)benzylidene)amino | 76 | 239-241 | C₁₈H₁₄F₃N₃OS | 378.1 |
Note: Yields and melting points are representative and can vary based on reaction conditions and purification methods. Data compiled from multiple sources.[2][5]
IV. Signaling Pathway
Thieno[2,3-d]pyrimidine analogs have been identified as potent inhibitors of protein kinases, such as FMS-like tyrosine kinase 3 (FLT3). Constitutive activation of the FLT3 signaling pathway is a key driver in certain types of leukemia. The diagram below illustrates a simplified FLT3 signaling cascade, which is a common target for this class of compounds.
Caption: Simplified FLT3 signaling pathway targeted by thieno[2,3-d]pyrimidine inhibitors.
References
- 1. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijacskros.com [ijacskros.com]
- 4. scielo.br [scielo.br]
- 5. echemi.com [echemi.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Kinase Assays of Thienopyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their structural similarity to purines, the building blocks of DNA and RNA. This structural mimicry allows them to interact with a wide range of biological targets, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive targets for therapeutic intervention. Several thienopyrimidine-based compounds have been investigated as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[2]
These application notes provide detailed protocols for in vitro kinase assays tailored for the evaluation of thienopyrimidine inhibitors. Three common assay formats are described: a radiometric assay, a luminescence-based assay, and a fluorescence-based assay. Each protocol is designed to enable researchers to determine the inhibitory potency (e.g., IC50 values) of their thienopyrimidine compounds against specific kinases of interest.
Signaling Pathways Targeted by Thienopyrimidine Inhibitors
Thienopyrimidine inhibitors often target key nodes in oncogenic signaling pathways. Two of the most prominent pathways are the PI3K/AKT/mTOR pathway and the EGFR signaling pathway. Understanding these pathways is crucial for contextualizing the mechanism of action of these inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including mTOR. The mTOR kinase, as part of the mTORC1 complex, promotes protein synthesis and cell growth.[2] Thienopyrimidine inhibitors targeting PI3K can effectively block this entire downstream cascade.
References
Application Notes and Protocols for Cell-Based Evaluation of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for key cell-based assays used to evaluate the efficacy of anticancer compounds. The included methods are fundamental for preclinical drug discovery and for elucidating the mechanisms of action of novel therapeutic agents.
Section 1: Cytotoxicity and Cell Viability Assays
Cytotoxicity assays are foundational in anticancer drug screening, providing a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1] The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells.[2]
Caption: Workflow of the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[3] Sulforhodamine B, a bright-pink aminoxanthene dye, binds to basic amino acids in cellular proteins under mildly acidic conditions.[4] The amount of bound dye is proportional to the total protein mass and thus to the number of cells.[3]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plate four to five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry at room temperature.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 - 1.5 |
| MDA-MB-231 | Breast Cancer | 1.0 - 2.5 |
| A549 | Lung Cancer | 0.1 - 0.8 |
| HCT116 | Colon Cancer | 0.05 - 0.2 |
| K562 | Leukemia | 0.01 - 0.05 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Section 2: Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Assays that detect and quantify apoptosis are crucial for understanding a compound's mechanism of action.
Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7][8][9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[7] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Culture cells to the desired confluency and treat with the anticancer compound for the appropriate duration.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash once with serum-containing media, followed by a wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Caspase-3 is a key executioner caspase. Caspase activity assays often use a substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule. The signal intensity is proportional to the caspase activity.
-
Cell Treatment and Lysis:
-
Induce apoptosis in cells by treatment with the test compound.
-
Pellet 2-5 x 10^6 cells and resuspend in 100 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 20-50 µg of protein lysate to each well and adjust the volume to 10 µL with Cell Lysis Buffer.
-
Add 90 µL of Assay Buffer (containing DTT).
-
Add 10 µL of the DEVD-pNA (caspase-3 substrate) to each well.
-
-
Incubation and Measurement:
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm in a microplate reader.
-
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A2780 (Ovarian) | Control | 3.5% | 2.1% |
| A2780 (Ovarian) | Cisplatin (10 µM, 24h) | 25.8% | 15.4% |
| HeLa (Cervical) | Control | 4.2% | 3.0% |
| HeLa (Cervical) | Cisplatin (10 µM, 24h) | 18.9% | 10.7% |
Note: Data are representative and will vary with experimental conditions.
Section 3: Cell Cycle Analysis
Many anticancer drugs function by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Cell cycle analysis is therefore a critical tool for mechanistic studies.
Propidium Iodide (PI) Staining and Flow Cytometry
Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[11] By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured using flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11]
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them, as ethanol-fixed cells are more buoyant. Discard the supernatant and wash the pellet twice with PBS.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A in PBS) and incubate for 5-10 minutes at room temperature.
-
PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL PI in PBS) to the cells.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.
-
Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | ~65% | ~12% | ~23% |
| MCF-7 | Paclitaxel | ~20% | ~15% | >60% |
| MDA-MB-231 | Control | ~58% | ~15% | ~27% |
| MDA-MB-231 | Paclitaxel | ~30% | ~20% | ~50% |
Note: Data are adapted from published studies and are representative.[12]
Section 4: Cell Migration and Invasion Assays
Cell migration and invasion are key processes in cancer metastasis. Assays that measure these phenomena are important for evaluating the anti-metastatic potential of new drugs.
Wound Healing (Scratch) Assay
The wound healing assay is a simple and widely used method to study collective cell migration.[13][14] A "scratch" or cell-free gap is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[13]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer (95-100%).
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment and Imaging: Add fresh culture medium (often serum-free or low-serum to minimize proliferation) containing the test compound or vehicle control. Immediately capture the first image (T=0) of the scratch using a phase-contrast microscope.
-
Time-Lapse Imaging: Place the plate in a live-cell imaging system or return it to the incubator and capture images of the same field at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration (Boyden Chamber) Assay
The transwell assay assesses the chemotactic migration of cells through a porous membrane.[15][16] Cells are seeded in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel, such as Matrigel, which the cells must degrade to invade.[17]
-
Preparation of Inserts: Place transwell inserts (with appropriate pore size for the cell type) into the wells of a 24-well plate. For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel and incubate for 2-3 hours at 37°C to allow it to solidify.
-
Cell Preparation: Culture cells and serum-starve them for 24 hours before the assay to increase their responsiveness to chemoattractants. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Add 100 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-48 hours) at 37°C.
-
Cell Removal and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol.
-
Stain the cells with a dye such as 0.5% crystal violet.
-
-
Imaging and Quantification:
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view. Alternatively, the stain can be eluted and the absorbance measured.
-
| Cell Line | Treatment | Relative Wound Closure at 24h |
| MCF-7 | Control | 100% |
| MCF-7 | Tamoxifen (10 µM) | ~60% |
| MCF7-TAM-resistant | Control | 100% |
| MCF7-TAM-resistant | Tamoxifen (10 µM) | ~85% |
Note: Data are representative and illustrate the principle of the assay.
Section 5: Key Signaling Pathways in Cancer Targeted by Anticancer Drugs
Understanding the signaling pathways that are dysregulated in cancer is crucial for developing targeted therapies. The assays described above are often used to assess the downstream effects of drugs that target these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[18] It is frequently hyperactivated in many cancers due to mutations in genes such as PIK3CA.[18] Drugs targeting components of this pathway are in various stages of clinical development.
Caption: Simplified PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[7] Mutations in genes like BRAF and RAS lead to constitutive activation of this pathway in many cancers.[19]
Caption: Simplified MAPK/ERK signaling pathway.
p53 Signaling Pathway
The p53 protein, often called the "guardian of the genome," is a tumor suppressor that plays a crucial role in responding to cellular stress, such as DNA damage.[2][6] When activated, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable.[2] The TP53 gene is mutated in over half of all human cancers.
Caption: Simplified p53 signaling pathway leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. p53: Guardian of the Genome | Technology Networks [technologynetworks.com]
- 7. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. | Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. market.us [market.us]
- 14. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular insights and targeted therapies are transforming breast cancer treatment | EurekAlert! [eurekalert.org]
- 16. Functional Assays to Guide Personalized Oncological Treatment of Patients with Soft-Tissue Sarcomas [mdpi.com]
- 17. Tamoxifen Rechallenge Decreases Metastatic Potential but Increases Cell Viability and Clonogenicity in a Tamoxifen-Mediated Cytotoxicity-Resistant Subline of Human Breast MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
Application of Molecular Docking for Thieno[2,3-d]pyrimidine Derivatives: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of molecular docking to investigate thieno[2,3-d]pyrimidine derivatives as potential therapeutic agents. Thieno[2,3-d]pyrimidine is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting key proteins in various diseases, particularly cancer. Molecular docking has become an indispensable tool in the rational design and discovery of novel thieno[2,3-d]pyrimidine-based inhibitors.
Introduction to Thieno[2,3-d]pyrimidines and Molecular Docking
The thieno[2,3-d]pyrimidine core is a heterocyclic aromatic compound that is isosteric to purine, allowing it to effectively interact with the ATP-binding sites of many protein kinases.[1] This has led to the development of numerous derivatives as inhibitors of kinases involved in cancer cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4] Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein target, thereby guiding the synthesis of more potent and selective inhibitors.
Application Notes: Targeting Kinases with Thieno[2,3-d]pyrimidine Derivatives
Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives and in identifying key interactions with their protein targets.
Key Protein Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Mutations in EGFR are common in several cancers, making it a prime target for anticancer therapies.[3][5][6] Thieno[2,3-d]pyrimidine derivatives have been designed to target both wild-type EGFR and its mutated forms, such as EGFRT790M.[4][7][8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][9] Several thieno[2,3-d]pyrimidine compounds have shown potent inhibitory activity against VEGFR-2.[2][9][10]
-
Other Kinases: The versatility of the thieno[2,3-d]pyrimidine scaffold has led to its exploration as an inhibitor of other kinases, including Focal Adhesion Kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3).[11][12]
Summary of Quantitative Data:
The following tables summarize the biological activities and, where available, the molecular docking scores of representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and protein kinases.
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5b | A549 (Lung) | 17.79 | [8] |
| MCF-7 (Breast) | 22.66 | [8] | |
| 7a | HepG2 (Liver) | - | [3][6] |
| PC3 (Prostate) | - | [3][6] | |
| 17f | HCT-116 (Colon) | 2.80 | [2] |
| HepG2 (Liver) | 4.10 | [2] | |
| 10b | MCF-7 (Breast) | 19.4 | [1] |
| 10e | MCF-7 (Breast) | 14.5 | [1] |
| 26f | U-87MG (Glioblastoma) | 0.16 | [12] |
| A-549 (Lung) | 0.27 | [12] | |
| MDA-MB-231 (Breast) | 0.19 | [12] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5b | EGFRWT | 37.19 | [4][7][8] |
| EGFRT790M | 204.10 | [4][7][8] | |
| 17f | VEGFR-2 | 230 | [2] |
| 18 | VEGFR-2 | 84 | [9][10] |
| 26f | FAK | 28.2 | [12] |
Experimental Protocols
Protocol 1: Molecular Docking of Thieno[2,3-d]pyrimidine Derivatives
This protocol outlines a general procedure for performing molecular docking studies. Specific parameters may need to be optimized based on the protein target and software used.
1. Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Repair any missing residues or atoms using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or similar software.
-
Minimize the protein structure to relieve any steric clashes.
2. Ligand Preparation:
-
Draw the 2D structures of the thieno[2,3-d]pyrimidine derivatives using a chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Generate possible tautomers and ionization states at a physiological pH.
-
Perform a conformational search to generate a set of low-energy conformers for each ligand.
-
Assign partial charges to the atoms using a force field such as OPLS.
3. Docking Simulation:
-
Define the binding site on the protein, typically by creating a grid box centered on the co-crystallized ligand or by identifying the active site through literature or prediction servers.
-
Use a docking program (e.g., GOLD, AutoDock, Glide) to dock the prepared ligands into the defined binding site.
-
Select the appropriate docking algorithm and scoring function.
-
Generate a specified number of docking poses for each ligand.
4. Analysis of Docking Results:
-
Analyze the docking poses based on their docking scores and binding energies.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the top-ranked poses.
-
Compare the binding mode of the designed compounds with known inhibitors to understand the key interactions required for activity.
-
Use the docking results to guide the selection of compounds for synthesis and biological evaluation.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of the synthesized compounds against a specific kinase.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2).
-
Substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer.
-
Thieno[2,3-d]pyrimidine derivatives dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase and substrate to the wells of a microplate.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the thieno[2,3-d]pyrimidine derivatives on cancer cell lines.
1. Cell Culture:
-
Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for the development of thieno[2,3-d]pyrimidine derivatives.
Caption: EGFR signaling pathway and its inhibition.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: Drug discovery workflow for inhibitors.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 12. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening of Thienopyrimidine Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidine derivatives have emerged as a promising scaffold in drug discovery, demonstrating a wide range of biological activities. Notably, they have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] High-throughput screening (HTS) of thienopyrimidine compound libraries is a crucial step in identifying novel therapeutic agents. This document provides detailed application notes and protocols for the HTS of these libraries, focusing on kinase inhibition and cell-based assays.
Data Presentation: Efficacy of Thienopyrimidine Compounds
The following tables summarize the inhibitory activities of selected thienopyrimidine derivatives against various cancer cell lines and specific kinase targets. This data is essential for identifying promising lead compounds for further development.
Table 1: Cytotoxic Activity of Thienopyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 9a | HT-29 (Colon) | 1.21 ± 0.34 | [2] |
| HepG-2 (Liver) | 6.62 ± 0.7 | [2] | |
| MCF-7 (Breast) | 7.2 ± 1.9 | [2] | |
| 9b | HT-29 (Colon) | 0.85 ± 0.16 | [2] |
| HepG-2 (Liver) | 9.11 ± 0.3 | [2] | |
| MCF-7 (Breast) | 16.26 ± 2.3 | [2] | |
| 3 | MCF-7 (Breast) | 0.045 | [3] |
| 4 | MCF-7 (Breast) | 0.11 | [3] |
| 5 | MCF-7 (Breast) | 7.301 ± 4.5 | [3] |
| HepG-2 (Liver) | 5.3 ± 1.6 | [3] | |
| 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [3] |
| HepG-2 (Liver) | 3.3 ± 0.90 | [3] |
Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 10a | FLT3 | 17.83 ± 3.8 | [4] |
| 9a | FLT3 | 20.4 ± 2.8 | [4] |
| 12 | FLT3 | 27.22 ± 5.6 | [4] |
| 11 | FLT3 | 40.05 ± 5.5 | [4] |
| 9b | FLT3 | 47.64 ± 9.3 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format but can be adapted for smaller-scale screening.
Protocol 1: High-Throughput Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a generic, luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the inhibition of this activity by a test compound can be quantified.
Materials:
-
Thienopyrimidine compound library (typically dissolved in DMSO)
-
Kinase of interest (e.g., Aurora Kinase, FLT3)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each thienopyrimidine compound from the library into the wells of a 384-well assay plate using an acoustic liquid handler or pin tool.
-
For controls, dispense DMSO vehicle into designated wells (negative control) and a known inhibitor for the target kinase (positive control).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be empirically determined to yield a robust signal.
-
Add 5 µL of the kinase/substrate master mix to each well of the assay plate.
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase (typically 10-100 µM).
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1-2 hours. The incubation time may need to be optimized.
-
-
Signal Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 10 µL of the reagent to each well.
-
Incubate the plate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Compounds showing significant inhibition (e.g., >50%) are identified as "hits" and selected for further dose-response studies to determine their IC50 values.
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thienopyrimidine compound library (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with medium and DMSO only as a vehicle control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_compound / Absorbance_vehicle_control) * 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a high-throughput screening campaign of a thienopyrimidine compound library.
Caption: High-throughput screening workflow for thienopyrimidine libraries.
Signaling Pathways
Thienopyrimidine compounds frequently target protein kinases involved in cancer progression. The diagrams below illustrate the simplified signaling pathways of two such kinases, Aurora Kinase and FLT3.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Their inhibition by thienopyrimidine compounds can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora Kinase signaling pathway and its inhibition.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Thienopyrimidines can inhibit its constitutive activation.[7]
Caption: Simplified FLT3 signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery and development due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1] It is a critical component for creating high-concentration stock solutions of test compounds for various in vitro and in vivo assays.[1] However, the solubility and stability of compounds in DMSO can vary significantly, and inaccurate assumptions can lead to unreliable experimental data.[2][3] Therefore, it is crucial to systematically assess the solubility and stability of compounds in DMSO to ensure the integrity of screening and pharmacological data. These application notes provide detailed protocols for evaluating compound solubility and stability in DMSO, along with guidelines for data interpretation and best practices for compound storage.
Data Presentation
Quantitative data from solubility and stability assessments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Compound Solubility in DMSO
| Compound ID | Target Concentration (mM) | Method | Measured Solubility (mM) | Observations (e.g., Precipitation, Color Change) | Solubility Classification |
| Compound-A | 10 | Kinetic Turbidimetry | >10 | No precipitation observed | High |
| Compound-B | 10 | 1H NMR | 7.8 | Precipitation observed | Moderate |
| Compound-C | 10 | LC-MS | <1 | Significant precipitation | Low |
Table 2: Compound Stability in DMSO at -20°C
| Compound ID | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Degradation Products Observed (m/z) | Stability Classification |
| Compound-X | 99.5 | 99.3 | 99.1 | 98.9 | None | Stable |
| Compound-Y | 98.7 | 95.2 | 90.1 | 85.5 | 345.2, 289.1 | Moderately Stable |
| Compound-Z | 99.1 | 80.4 | 65.7 | 48.2 | 412.3 | Unstable |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
This high-throughput method provides a rapid assessment of a compound's kinetic solubility, which is relevant for many automated screening applications.[4]
Materials:
-
Test compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with turbidity measurement capability (e.g., absorbance at 620 nm)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the test compound wells to a blank (PBS with 1% DMSO). A significant increase in absorbance indicates precipitation and poor kinetic solubility.
Protocol 2: Thermodynamic Solubility Assessment by HPLC-UV or LC-MS
This method determines the equilibrium solubility of a compound, providing a more definitive measure of its maximum soluble concentration.[4]
Materials:
-
Test compound (solid)
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS system with a suitable column and detection method
-
Calibrated analytical standard of the test compound
Procedure:
-
Add an excess amount of the solid test compound to a microcentrifuge tube.
-
Add a defined volume of DMSO (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC-UV or LC-MS.
-
Data Analysis: Quantify the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard. Calculate the original solubility in DMSO by applying the dilution factor.
Protocol 3: Compound Stability Assessment in DMSO
This protocol outlines a long-term stability study to evaluate the degradation of a compound in DMSO under typical storage conditions.
Materials:
-
Test compound
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
LC-MS system
-
Analytical column suitable for separating the parent compound and potential degradants
Procedure:
-
Prepare a stock solution of the test compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials, ensuring minimal headspace.
-
Tightly cap the vials.
-
Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity.
-
Store the remaining vials under desired conditions (e.g., -20°C, 4°C, and room temperature) and protect from light.
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature before opening.
-
Analyze the sample by LC-MS using the same method as the T0 analysis.
-
Data Analysis:
-
Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total peak area of all components (parent + degradants).
-
Compare the purity at each time point to the initial purity to determine the extent of degradation.
-
Identify and, if possible, characterize any significant degradation products.
-
Visualizations
Caption: Experimental workflow for solubility assessment.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting compound solubility issues in DMSO.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Thienopyrimidine Compound XYZ in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the novel thienopyrimidine compound XYZ in human plasma. The method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The assay has been fully validated according to the latest FDA guidelines and demonstrates excellent linearity, precision, accuracy, and recovery over a clinically relevant concentration range. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
Thienopyrimidine derivatives represent a promising class of compounds with a wide range of therapeutic applications, including roles as kinase inhibitors in oncology.[1][2][3] Accurate quantification of these compounds in biological matrices is crucial for evaluating their pharmacokinetic profiles, assessing drug safety, and establishing dose-response relationships. This document provides a detailed protocol for the quantification of a representative thienopyrimidine compound, designated as "Compound XYZ," in human plasma using LC-MS/MS. The method is designed to be robust, reliable, and readily implementable in a bioanalytical laboratory setting.
Experimental
-
Analytes: Compound XYZ (MW: 350.4 g/mol ), Compound XYZ-d4 (Internal Standard, MW: 354.4 g/mol )
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Drug-free human plasma (K2EDTA)
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Stock Solutions (1 mg/mL): Prepared by dissolving Compound XYZ and Compound XYZ-d4 in methanol.
-
Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepared by diluting the Compound XYZ-d4 stock solution in acetonitrile.
Detailed Protocols
A protein precipitation method was employed for its simplicity and high-throughput capability.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 200 µL of the IS working solution (100 ng/mL Compound XYZ-d4 in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds at high speed to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 5% B |
| 3.6 - 5.0 min | 5% B |
Mass Spectrometry Parameters:
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Compound XYZ | Compound XYZ-d4 (IS) |
| MRM Transition | 351.1 > 250.2 | 355.1 > 254.2 |
| Declustering Potential (DP) | 80 V | 85 V |
| Collision Energy (CE) | 35 eV | 35 eV |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Cell Exit Potential (CXP) | 12 V | 12 V |
| Ion Source Parameters | ||
| IonSpray Voltage | 5500 V | |
| Temperature | 500°C | |
| Curtain Gas (CUR) | 35 psi | |
| Ion Source Gas 1 (GS1) | 50 psi | |
| Ion Source Gas 2 (GS2) | 55 psi |
Method Validation
The method was validated according to the FDA guidance for bioanalytical method validation.[4][5][6][7][8]
The calibration curve was linear over the range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 1: Intra-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1.00 | 1.05 | 4.8 | 5.0 |
| LQC | 3.00 | 2.91 | 3.5 | -3.0 |
| MQC | 100 | 103.2 | 2.1 | 3.2 |
| HQC | 800 | 789.6 | 1.9 | -1.3 |
Table 2: Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1.00 | 1.07 | 6.2 | 7.0 |
| LQC | 3.00 | 2.95 | 4.1 | -1.7 |
| MQC | 100 | 102.5 | 3.3 | 2.5 |
| HQC | 800 | 795.2 | 2.8 | -0.6 |
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 3.00 | 92.5 | 0.98 | 1.01 |
| HQC | 800 | 94.1 | 0.97 | 0.99 |
Compound XYZ was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).
Visualizations
Caption: Experimental workflow from plasma sample preparation to data reporting.
Caption: Hypothetical signaling pathway inhibited by Compound XYZ.
Conclusion
A sensitive, specific, and robust LC-MS/MS method for the quantification of Compound XYZ in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for the analysis of a large number of samples in a regulated bioanalytical environment. The method meets all regulatory requirements for precision, accuracy, and stability, ensuring reliable data for pharmacokinetic assessments.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling malignant cells to survive and proliferate. Consequently, the induction of apoptosis in cancer cells is a primary goal for many anti-cancer therapies. These application notes provide a comprehensive overview and detailed protocols for screening novel compounds for their ability to induce apoptosis in cancer cell lines. The methodologies described herein are fundamental for preclinical drug discovery and for elucidating the mechanisms of action of new therapeutic agents.
Key Experimental Strategies
A multi-faceted approach is essential to robustly conclude that a novel compound induces apoptosis. This typically involves a combination of assays to assess cell viability, membrane integrity, biochemical markers, and morphological changes. The following protocols are standard methods used to characterize the apoptotic response of cancer cells to a test compound.
Data Presentation: Summary of Expected Quantitative Data
Effective data analysis and presentation are crucial for interpreting experimental outcomes. Quantitative data from apoptosis assays should be organized systematically to facilitate comparison between different treatment conditions (e.g., various concentrations of the novel compound, positive and negative controls).
| Assay | Parameter Measured | Data Output | Typical Representation |
| Cell Viability Assay (e.g., MTT, MTS) | Metabolic activity (correlates with viable cell number) | Absorbance/Fluorescence | % Viability vs. Compound Concentration (IC50 curve) |
| Annexin V/Propidium Iodide (PI) Staining | Phosphatidylserine externalization (early apoptosis), Membrane permeability (late apoptosis/necrosis) | % of Live, Early Apoptotic, Late Apoptotic, and Necrotic cells | Quadrant plot from flow cytometry, Bar graphs of cell populations |
| Caspase-3/7 Activity Assay | Activity of executioner caspases | Luminescence/Fluorescence | Fold change in caspase activity vs. Control |
| Western Blotting | Protein levels of key apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2 family proteins) | Band intensity | Bar graphs of relative protein expression (normalized to loading control) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the cytotoxic effect of a novel compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)
-
Novel compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the novel compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining[1][2][3]
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the novel compound as described in Protocol 1. A known apoptosis inducer like staurosporine should be used as a positive control.[3]
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Caspase-3/7 Activity Assay[4][5][6]
This assay quantifies the activity of the key executioner caspases, caspase-3 and -7.[3][4]
Materials:
-
Treated and untreated cancer cells
-
Luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence)
-
Lysis buffer
-
96-well white or black plates
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Substrate Addition: Add the caspase-3/7 reagent directly to the wells containing the cells. This reagent typically includes a lysis agent and the caspase substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.
Protocol 4: Western Blotting for Apoptosis Markers[7]
This technique detects changes in the expression levels of key proteins involved in apoptosis.[5]
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., beta-actin).
Mandatory Visualizations
Apoptosis Signaling Pathways
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflow for Screening Novel Compounds
Caption: Workflow for evaluating the apoptosis-inducing potential of novel compounds.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. google.com [google.com]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - CR [thermofisher.com]
- 4. Application Note: Incucyte® Apoptosis Assays for Kinetic Quantification of Apoptosis [sartorius.com]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of thieno[2,3-d]pyrimidine cores in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the thieno[2,3-d]pyrimidine core?
A1: The most prevalent and versatile method involves a multi-step synthesis starting with the Gewald reaction to construct the 2-aminothiophene ring. This is typically followed by cyclization with a one-carbon synthon (e.g., formamide, formic acid, or orthoformates) to form the pyrimidine ring. A common variation for introducing substituents on the pyrimidine ring is the Dimroth rearrangement of an intermediate. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for these steps.[1]
Q2: What is the Gewald reaction and why is it a key step?
A2: The Gewald reaction is a one-pot multicomponent reaction that forms a polysubstituted 2-aminothiophene. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. This reaction is crucial as it efficiently constructs the thiophene ring, which serves as the foundation for the subsequent annulation of the pyrimidine ring to form the thieno[2,3-d]pyrimidine scaffold.
Q3: What is a Dimroth rearrangement in the context of thieno[2,3-d]pyrimidine synthesis?
A3: The Dimroth rearrangement is an isomerization reaction where an exocyclic and an endocyclic heteroatom in a heterocyclic ring interchange. In the synthesis of substituted thieno[2,3-d]pyrimidines, this rearrangement is often used to introduce various amine substituents at the 4-position of the pyrimidine ring. The reaction typically proceeds through a ring-opening and subsequent ring-closing mechanism. The rate and outcome of the rearrangement can be influenced by factors such as pH, temperature, and the nature of the substituents.
Q4: Can microwave synthesis be beneficial for improving yields?
A4: Yes, microwave-assisted organic synthesis can significantly enhance the efficiency of thieno[2,3-d]pyrimidine synthesis. It often leads to shorter reaction times, higher yields, and a reduction in the formation of by-products compared to conventional heating methods. For instance, the cyclization step to form the pyrimidine ring can see a significant increase in yield and a dramatic decrease in reaction time under microwave irradiation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thieno[2,3-d]pyrimidine cores.
Problem 1: Low Yield in the Gewald Reaction (Formation of the 2-Aminothiophene Intermediate)
| Potential Cause | Suggested Solution |
| Poor quality or reactivity of elemental sulfur. | Use finely powdered, high-purity sulfur. Consider activating the sulfur by stirring it in a small amount of a suitable solvent (e.g., ethanol) with the base before adding the other reactants. |
| Incorrect choice or amount of base. | The choice of base is critical. Morpholine or triethylamine are commonly used. The optimal base and its concentration may vary depending on the substrates. An excess of a strong base can lead to side reactions. It is recommended to perform small-scale trials to optimize the base and its stoichiometry. |
| Suboptimal reaction temperature. | The Gewald reaction is often exothermic. The temperature should be carefully controlled, typically between room temperature and 50°C. Overheating can lead to the formation of tars and other side products. |
| Formation of side products. | A common side product is a dimer of the α-cyanoester. This can be minimized by the slow, portion-wise addition of the α-cyanoester to the reaction mixture. |
| Inefficient stirring. | Due to the heterogeneous nature of the reaction (elemental sulfur is a solid), efficient stirring is crucial to ensure proper mixing and reaction progress. |
Problem 2: Low Yield or Incomplete Cyclization to the Thieno[2,3-d]pyrimidine Core
| Potential Cause | Suggested Solution |
| Inefficient cyclizing agent. | The choice of the C1 synthon is important. Formamide, triethyl orthoformate, and formic acid are common choices. For challenging substrates, using a more reactive reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine can be effective. |
| High reaction temperature leading to decomposition. | While heat is required for cyclization, excessive temperatures can cause decomposition of the starting material or product. Monitor the reaction closely by TLC and optimize the temperature. Microwave synthesis can offer better temperature control and improved yields. |
| Presence of impurities from the Gewald reaction. | Unreacted starting materials or side products from the Gewald reaction can interfere with the cyclization step. Ensure the 2-aminothiophene intermediate is sufficiently pure before proceeding. Purification by recrystallization or column chromatography may be necessary. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is highly polar and streaks on silica gel. | Thieno[2,3-d]pyrimidines are often polar, basic compounds. For column chromatography, consider using a solvent system containing a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide (in a methanol/DCM system) to reduce streaking on silica gel. Alternatively, using a different stationary phase like alumina (basic or neutral) or reverse-phase silica may be beneficial. |
| Presence of persistent, colored impurities. | These may arise from side reactions or decomposition. Treatment of the crude product with activated charcoal before recrystallization can sometimes remove colored impurities. Multiple recrystallizations from appropriate solvents may be necessary. |
| Product is poorly soluble. | Finding a suitable solvent for recrystallization or chromatography can be challenging. A trial-and-error approach with a range of solvents of varying polarities is often required. For column chromatography of poorly soluble compounds, dissolving the crude material in a strong solvent (like DMF or DMSO), adsorbing it onto a small amount of silica gel, and then loading the dried silica onto the column (dry loading) can be an effective technique. |
Data Presentation
Table 1: Reported Yields for the Synthesis of a Thieno[2,3-d]pyrimidine Intermediate via Microwave-Assisted Synthesis
| Reactant 1 | Reactant 2 | Solvent | Microwave Power (W) | Time (min) | Yield (%) |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | DMF-DMA | - | 200 | 20 | 95 |
Table 2: Reported Yields for the Final Thieno[2,3-d]pyrimidine Products with Various Substituents
| Starting Intermediate | Amine | Solvent | Reaction Conditions | Yield (%) |
| N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylmethanimidamide | 4-Methoxyaniline | Acetic Acid | 120°C, 1h (Microwave) | 71 |
| N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylmethanimidamide | 4-Methylaniline | Acetic Acid | 120°C, 1h (Microwave) | 62 |
| N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylmethanimidamide | 2-Fluoroaniline | Acetic Acid | 120°C, 1h (Microwave) | 41 |
| N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylmethanimidamide | 4-Fluoroaniline | Acetic Acid | 120°C, 1h (Microwave) | 31 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
-
To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).
-
To this stirred suspension, add triethylamine (10 mmol) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 5 hours.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The typical yield for this step is around 75%.
Protocol 2: Microwave-Assisted Synthesis of N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylmethanimidamide
-
In a microwave reaction vessel, combine 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).
-
Seal the vessel and irradiate in a microwave reactor at 70°C and 200 W for 20 minutes.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the product.
-
A high yield of approximately 95% can be expected.
Protocol 3: Microwave-Assisted Synthesis of N-substituted-4-aminothieno[2,3-d]pyrimidines (Dimroth Rearrangement)
-
In a microwave reaction vessel, dissolve N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylmethanimidamide (4.25 mmol) and the desired substituted aniline (5.1 mmol) in acetic acid (10 mL).
-
Seal the vessel and irradiate in a microwave reactor at 120°C and 200 W for 1 hour.
-
After cooling, the reaction mixture is poured into ice water and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
Yields for this step can vary from 31% to 71% depending on the aniline used.
Visualizations
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidine cores.
Caption: Troubleshooting decision tree for low yield in the Gewald reaction.
References
Technical Support Center: Hydrazone Formation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hydrazone synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation, and why is it important?
A1: The formation of hydrazones from aldehydes or ketones and hydrazines is pH-sensitive. The reaction is typically acid-catalyzed.[1][2] An optimal pH is required because a slightly acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.[1][3] However, if the medium is too acidic, the hydrazine, which is a nucleophile, gets protonated and is no longer available to attack the carbonyl carbon, thus slowing down or inhibiting the reaction.[1] The ideal pH is generally mildly acidic, often in the range of 4 to 6.[3]
Q2: What are some common side reactions that can occur during hydrazone formation?
A2: A common side reaction is the formation of an azine. This occurs when the initially formed hydrazone condenses with a second equivalent of the aldehyde or ketone.[4] This is more likely to happen if the hydrazine has unsubstituted -NH2 groups. Another potential issue is the hydrolysis of the hydrazone back to the starting carbonyl compound and hydrazine, especially in the presence of water.[4] Alkyl hydrazones are significantly more susceptible to hydrolysis than analogous oximes.[4]
Q3: How can I monitor the progress of my hydrazone formation reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting aldehyde/ketone and hydrazine. The disappearance of the starting material spots and the appearance of a new spot corresponding to the hydrazone product indicates the reaction's progress. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.
Q4: What are the key characterization techniques for confirming the formation and purity of a hydrazone?
A4: Several spectroscopic techniques are used to characterize hydrazones:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band of the starting carbonyl compound and the appearance of a C=N stretching band for the hydrazone.[5][6] The N-H stretching vibration can also be observed.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a characteristic shift for the imine proton (-CH=N-). 13C NMR will show a signal for the imine carbon (C=N).
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized hydrazone.[7]
-
Elemental Analysis: Provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the expected hydrazone.[8]
Troubleshooting Guide
This guide addresses common problems encountered during hydrazone formation and purification.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Check and adjust the pH of the reaction mixture to a mildly acidic range (pH 4-6).[3] A few drops of acetic acid can often be used as a catalyst. |
| Poor Quality Reagents | Ensure the aldehyde/ketone and hydrazine are pure. Impurities can interfere with the reaction. Consider purifying the starting materials if necessary. |
| Steric Hindrance | If using bulky aldehydes/ketones or hydrazines, the reaction may be slow. Increase the reaction time or temperature. |
| Reversible Reaction | If the reaction is reversible, consider removing water as it forms, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product. |
| Side Reactions | The formation of azines can reduce the yield of the desired hydrazone.[4] Using a slight excess of the hydrazine can sometimes minimize this. |
Problem 2: Impure Product After Reaction
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Materials | Ensure the reaction has gone to completion by monitoring with TLC. If not, extend the reaction time or adjust conditions. |
| Formation of Side Products | Azine formation is a common side reaction.[4] Purification methods like column chromatography or recrystallization will be necessary to separate the desired hydrazone. |
| Product is an Oil | Oily products can be difficult to purify. Try triturating the oil with a non-polar solvent like cold pentane or hexane to induce solidification.[9] |
Problem 3: Difficulty with Purification
| Purification Method | Troubleshooting Step |
| Recrystallization | Finding a suitable solvent is key. Good solvents are those in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[8][9] If the product crashes out too quickly, try cooling the solution more slowly. |
| Column Chromatography | If the product is streaking on the TLC plate, it might be due to its basicity. Adding a small amount of a tertiary base like triethylamine (~1%) to the eluent can improve the separation.[9] For acid-sensitive hydrazones, consider using basic alumina or silica gel treated with a base.[10] |
| Washing | The crude product can be washed with water to remove any water-soluble impurities, followed by washing with a non-polar solvent like cold diethyl ether or hexane to remove non-polar impurities.[5] |
Experimental Protocols
General Protocol for Hydrazone Formation
-
Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.[8]
-
Add the hydrazine derivative (1 to 1.1 equivalents) to the solution.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC.[5]
-
Once the reaction is complete, cool the mixture. The product may precipitate out. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified.
Purification by Recrystallization
-
Dissolve the crude hydrazone in a minimum amount of a suitable hot solvent.[9]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude hydrazone in a minimum amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Tables
Table 1: Common Solvents for Hydrazone Recrystallization
| Solvent | Polarity | Notes |
| Ethanol | Polar | Often a good choice for recrystallizing phenylhydrazone derivatives.[9] |
| Methanol | Polar | Can be used for solvate formation.[8] |
| Acetonitrile | Polar Aprotic | Can be effective for oily and highly soluble products.[9] |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A common mixed solvent system for crystallization.[9] The ratio can be adjusted based on the solubility of the hydrazone. |
| Dimethylformamide (DMF) | Polar Aprotic | Useful for dissolving the hydrazone by heating, with the pure product crystallizing upon cooling.[9] |
Table 2: Troubleshooting TLC for Hydrazones
| Problem | Possible Cause | Suggested Solution |
| Streaking | The hydrazone may be basic and interacting strongly with the acidic silica gel. | Add ~1% triethylamine to the eluent.[9] |
| Product remains at the baseline | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product runs with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
Visualizations
Caption: General workflow for hydrazone synthesis and purification.
Caption: Troubleshooting guide for low hydrazone yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. synthesis and characterization of hydrazone ligand and their metal complexes | PPSX [slideshare.net]
- 6. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimization of Heterocyclic Compound Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of heterocyclic compounds.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of heterocyclic compounds, categorized by reaction type.
General Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields can stem from various factors. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Ensure the purity of your reactants and solvents. Impurities can interfere with the reaction or poison the catalyst.
-
Reaction Conditions: Re-evaluate the reaction temperature, time, and concentration. An inadequate temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.
-
Atmosphere: Some reactions are sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Work-up Procedure: Product loss can occur during the work-up. Check for the solubility of your product in the aqueous layer and ensure the pH is appropriate for your compound's stability.[1]
-
Catalyst Activity: If using a catalyst, ensure it is active. Catalysts can deactivate over time or due to impurities.
Q2: I am observing unexpected side products in my reaction. How can I identify and minimize them?
A2: The formation of side products is a common challenge.
-
Reaction Mechanism: A thorough understanding of the reaction mechanism can help predict potential side reactions. For example, in the Bischler-Napieralski reaction, the formation of styrenes through a retro-Ritter reaction is a known side reaction.[2]
-
Reaction Conditions: Side reactions can often be suppressed by optimizing reaction conditions. For instance, in the Bischler-Napieralski reaction, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter side product.[2]
-
Spectroscopic Analysis: Use techniques like NMR, MS, and IR to identify the structure of the side products. This information can provide valuable clues about the undesired reaction pathway.
-
Purification: While not a preventative measure, effective purification techniques are essential for removing side products from your desired compound.
Q3: I am having difficulty purifying my polar, nitrogen-containing heterocyclic compound. What strategies can I use?
A3: Purifying polar and often basic heterocyclic compounds can be challenging due to their high affinity for silica gel, leading to streaking and poor separation.
-
Column Chromatography on Silica Gel:
-
Solvent System: Use a more polar eluent system. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Basic Additives: To reduce streaking of basic compounds, add a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the eluent.
-
-
Alternative Stationary Phases:
-
Alumina: Alumina is a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase Chromatography (C18): This is an excellent technique for purifying polar compounds. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol. An acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to improve peak shape.
-
-
Protection/Deprotection: If the polarity is due to a reactive functional group (e.g., a primary or secondary amine), you can protect it with a group like Boc (tert-butyloxycarbonyl) to decrease its polarity for easier purification on silica. The protecting group can then be removed in a subsequent step.
Named Reaction Troubleshooting
Q1: My Bischler-Napieralski reaction is not working or giving a low yield. What should I check?
A1: Several factors can influence the success of the Bischler-Napieralski reaction.
-
Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used, but for less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[3][4] Other reagents like triflic anhydride (Tf₂O) and polyphosphoric acid (PPA) can also be effective.[4]
-
Substrate Electronics: The aromatic ring must be sufficiently electron-rich to undergo intramolecular electrophilic substitution. Substrates lacking electron-donating groups on the benzene ring are less reactive and may require harsher conditions.[5]
-
Temperature and Solvent: The reaction is typically carried out at reflux. Toluene or xylene are common solvents.[2] For heat-sensitive substrates, lower temperatures with a more reactive dehydrating agent might be beneficial.
-
Side Reactions: A common side reaction is the retro-Ritter reaction, which forms a styrene derivative. This is more prevalent when the intermediate nitrilium ion is stabilized by conjugation.[2]
Q2: I am getting an unexpected regioisomer in my Bischler-Napieralski reaction. Why is this happening?
A2: The formation of unexpected regioisomers can occur, particularly with certain substitution patterns on the aromatic ring. For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with P₂O₅ can lead to a mixture of the expected 7-methoxy and the unexpected 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. This is attributed to cyclization at the ipso-carbon, followed by a rearrangement.[3][6]
Q1: What are the key factors for a successful Pictet-Spengler reaction?
A1: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and β-carbolines.
-
Acid Catalyst: The reaction is typically catalyzed by an acid, which promotes the formation of the key electrophilic iminium ion intermediate.[7] Protic acids like HCl and H₂SO₄, or Lewis acids like BF₃·OEt₂, are commonly used.[8]
-
Substrate Nucleophilicity: The aromatic ring of the β-arylethylamine must be sufficiently nucleophilic to attack the iminium ion. Electron-donating groups on the aromatic ring facilitate the reaction, allowing it to proceed under milder conditions.[7][8] Less nucleophilic aromatic rings may require stronger acids and higher temperatures.[7]
-
Carbonyl Component: Aldehydes are generally more reactive than ketones. Using a slight excess of the carbonyl compound can help drive the reaction to completion.[8]
Q2: How can I control the diastereoselectivity of the Pictet-Spengler reaction when forming a new chiral center?
A2: When an aldehyde other than formaldehyde is used, a new chiral center is created, and controlling the diastereoselectivity can be a challenge.
-
Reaction Conditions: The choice of solvent and acid catalyst can influence the diastereomeric ratio.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the cyclization.
-
Asymmetric Catalysis: The use of a chiral acid catalyst can promote the formation of one enantiomer over the other.
Q1: My Paal-Knorr pyrrole synthesis is giving me the corresponding furan as a byproduct. How can I prevent this?
A1: The formation of a furan instead of a pyrrole in the Paal-Knorr synthesis is a common issue, particularly under strongly acidic conditions. The reaction should be conducted under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction, but using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 will favor the formation of the furan.[9]
Q2: What are the best catalysts for the Paal-Knorr pyrrole synthesis?
A2: A variety of catalysts can be used to promote the Paal-Knorr synthesis of pyrroles.
-
Brønsted Acids: Weak Brønsted acids are commonly used. Saccharin, with a pKa of 2.3, has been shown to be an effective catalyst.[10] Other solid organic acids like citric acid have also been used successfully, especially under mechanochemical conditions.[11]
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ can also catalyze the reaction.[12]
-
Solid Catalysts: Solid acid catalysts like tungstate sulfuric acid and molybdate sulfuric acid have been used for the synthesis of pyrroles under solvent-free conditions.[10]
Q1: What are the key components and conditions for the Hantzsch pyridine synthesis?
A1: The Hantzsch synthesis is a multicomponent reaction used to prepare dihydropyridines, which can then be oxidized to pyridines. The key components are an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[13] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which can be isolated or oxidized in situ to the corresponding pyridine.[14]
Q2: My Hantzsch pyridine synthesis is giving a low yield. What can I do to optimize it?
A2: Several factors can be optimized to improve the yield of the Hantzsch synthesis.
-
Solvent: The reaction has been shown to work well in various solvents, with ultrasonic irradiation in aqueous micelles giving particularly good yields.[13]
-
Catalyst: While the reaction can proceed without a catalyst, the use of a catalyst can improve the yield and reduce the reaction time.
-
Oxidizing Agent: If the desired product is the pyridine, an oxidizing agent is required to aromatize the intermediate dihydropyridine. Common oxidizing agents include nitric acid, manganese dioxide, or potassium permanganate.[13]
Section 2: Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Heterocyclic Synthesis
| Heterocycle | Conventional Method Time | Conventional Method Yield (%) | Microwave Method Time | Microwave Method Yield (%) | Reference |
| 2,4,5-Triphenylimidazole | > 1 hour | - | - | 90% | [15] |
| 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | - | Moderate | 4 minutes | 82-96% | [15] |
| Tetrahydropyrimidinones | 6-7 hours | 4-78% | 2-6 minutes | 53-81% | [15] |
| 5-Aminopyrazolone | 4 hours | 80% | 2 minutes | 88% | [15] |
| N-alkylated 2-pyridones | 180 minutes | 65-77% | 15 minutes | 81-94% | [16] |
| Phenanthrene-fused tetrahydrodibenzoacridinones | 3 hours | 60% | 20 minutes | 91% | [16] |
| Tetra-substituted pyrroles | 3 hours | - | 46 minutes | 87-95% | [16] |
Table 2: Optimization of Paal-Knorr Pyrrole Synthesis with Different Acid Catalysts
Reaction of 2,5-hexanedione with 4-iodoaniline.
| Entry | Catalyst (1 mol%) | Time (min) | Yield (%) | Reference |
| 1 | None | 15 | Trace | [11] |
| 2 | Oxalic acid | 15 | 18 | [11] |
| 3 | Succinic acid | 15 | 27 | [11] |
| 4 | Ascorbic acid | 15 | 23 | [11] |
| 5 | Tartaric acid | 15 | 34 | [11] |
| 6 | Camphorsulfonic acid | 15 | 39 | [11] |
| 7 | Pyroglutamic acid | 15 | 48 | [11] |
| 8 | Malonic acid | 15 | 63 | [11] |
| 9 | Citric acid | 15 | 74 | [11] |
| 10 | Citric acid | 30 | 87 | [11] |
Section 3: Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is a general guideline for the Suzuki coupling of an aryl halide with a phenylboronic acid using microwave irradiation.
-
Preparation: To a 10 mL microwave vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol).
-
Solvent Addition: Add the desired solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to the desired value (e.g., 100-150 °C) and the reaction time (e.g., 10-30 minutes).
-
Work-up: After the reaction is complete and the vial has cooled, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Detailed Protocol for a Paal-Knorr Furan Synthesis
This protocol describes the synthesis of a furan from a 1,4-dicarbonyl compound using an acid catalyst.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., toluene, acetic acid).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv).
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude furan by flash column chromatography or distillation.
Section 4: Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Decision Pathway for Bischler-Napieralski Reaction Conditions
References
- 1. reddit.com [reddit.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. scribd.com [scribd.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. youtube.com [youtube.com]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of Novel Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common solubility issues encountered with novel kinase inhibitors in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why do so many novel kinase inhibitors have poor aqueous solubility?
A1: The majority of small-molecule kinase inhibitors are designed to bind to the ATP-binding pocket of kinases, which is often hydrophobic in nature.[1] Consequently, these molecules tend to be lipophilic (fat-soluble) with low aqueous solubility.[2][3] This inherent characteristic poses a significant challenge for in vitro assays and oral drug formulation, as approximately 40% of new chemical entities exhibit poor solubility.[4] Many kinase inhibitors fall under the Biopharmaceutical Classification System (BCS) Class II, which categorizes them as having low solubility and high membrane permeability.[5][6]
Q2: My kinase inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common problem that occurs when a drug, highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of DMSO in your aqueous solution is often critical; keeping it as low as possible (typically <1%) is advisable, but even this may not prevent precipitation for highly insoluble compounds.
Q3: How does pH affect the solubility of my kinase inhibitor?
A3: The solubility of many kinase inhibitors is highly pH-dependent, especially for those that are weakly basic compounds.[2][7] These molecules contain ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally increases their interaction with water and enhances solubility.[8] Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form.[8] Therefore, adjusting the pH of your buffer can be a simple and effective first step to improve solubility.[8]
Q4: What are the most common strategies to improve the solubility of a kinase inhibitor for in vitro studies?
A4: Several strategies can be employed, ranging from simple buffer modifications to more complex formulation techniques:
-
pH Adjustment: Modifying the buffer pH to ionize the compound can significantly increase solubility.[8]
-
Use of Co-solvents: While DMSO is the most common, other solvents like ethanol can sometimes be used in small quantities.[9][10]
-
Excipients and Complexing Agents:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble kinase inhibitor, forming an inclusion complex that is more water-soluble.[2][11][12][13]
-
Polymers: Hydrophilic polymers like Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP) can be used to create solid dispersions, which improve the dissolution rate and solubility.[4][14]
-
-
Advanced Formulations: For more challenging compounds, techniques like lipid-based formulations (e.g., liposomes, solid lipid nanoparticles) or nanoparticle formulations can be used to enhance solubility and bioavailability.[15][16][17]
Troubleshooting Guide
Issue 1: Compound Precipitation During Assay Preparation
Your kinase inhibitor, dissolved in 100% DMSO, precipitates immediately upon dilution into your standard phosphate-buffered saline (PBS) at pH 7.4.
Caption: Troubleshooting workflow for kinase inhibitor precipitation.
-
pH Adjustment: If your inhibitor has a basic pKa (e.g., 7.05 for Alectinib), lowering the buffer pH can dramatically increase solubility.[11] Prepare buffers at various pH units below the pKa (e.g., pH 6.0, 5.0) and test for precipitation.
-
Cyclodextrin Complexation: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes that enhance solubility.[11][12] Studies have shown significant solubility increases for inhibitors like Alectinib when complexed with HPβCD.[11]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix.[4][18] It enhances the dissolution rate by releasing the drug as fine colloidal particles and maintaining it in a higher-energy amorphous state.[5]
Issue 2: Inability to Achieve Required Stock Concentration
You need to prepare a 10 mM stock solution of a novel kinase inhibitor, but it will not fully dissolve in DMSO, even with heating and vortexing.
-
Test Alternative Solvents: While DMSO is standard, other organic solvents or co-solvent systems may be more effective. Consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA). Always check for solvent compatibility with your assay.
-
Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help break down drug aggregates and facilitate dissolution.
-
Lyophilization from an Organic Solvent: Dissolving the compound in a solvent like trifluoroethanol (TFE) or DMSO and then lyophilizing (freeze-drying) it can convert the crystalline form to a more soluble amorphous or different polymorphic form.[19] This new solid can then be more readily dissolved in your desired solvent.
Data & Protocols
Data Presentation: Solubility Enhancement Techniques
The following table summarizes the quantitative impact of various solubilization methods on select kinase inhibitors.
| Kinase Inhibitor | Base Solubility (Aqueous) | Method | Carrier/Excipient | Resulting Solubility / Improvement | Reference |
| Alectinib | ~1 µg/mL | Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | Significant increase, stability constant (Ks) of 1836 M⁻¹ | [11] |
| Dovitinib | Very Poor | Complexation | γ-cyclodextrin (γCD) | Significant solubilizing effect, stability constant (K₁:₁) of 684 M⁻¹ | [2][3] |
| Gefitinib | <25 µg/g in lipids | Lipophilic Salt Formation | Docusate | >100 mg/g in lipidic excipients (>4000x increase) | [6] |
| Pazopanib | 0.55 µg/mL at pH 6.5 | pH Adjustment (as HCl salt) | N/A | 682 µg/mL at pH 1.2 | [3] |
| Imatinib | Very Soluble | Nanoparticle Formulation | Chitosan-based polymer | Entrapment efficiency of 68%, sustained release | [7] |
Experimental Protocols
This protocol is adapted from methods used for enhancing the solubility of drugs like Alectinib.[11][20]
-
Determine Stoichiometry: Perform a phase solubility study by adding excess inhibitor to aqueous solutions of increasing cyclodextrin (e.g., HPβCD) concentrations (0-20 mM). Shake at room temperature for 48 hours. Filter the samples and determine the concentration of the dissolved inhibitor by UV-Vis spectrophotometry or HPLC to identify the optimal inhibitor-to-cyclodextrin molar ratio (commonly 1:1 or 1:2).
-
Preparation (Kneading Method):
-
Weigh out the inhibitor and HPβCD in the determined molar ratio.
-
Place the physical mixture in a mortar.
-
Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.
-
Knead the mixture for 45-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
-
Validation (Optional): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared (FTIR) spectroscopy.
This is a common and effective method for creating solid dispersions.[14][21]
-
Select a Carrier: Choose a hydrophilic carrier compatible with your downstream application (e.g., PVP K30, PEG 6000).
-
Dissolution: Dissolve both the kinase inhibitor and the carrier in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture). A typical drug-to-carrier ratio might be 1:1, 1:2, or 1:4 by weight. Ensure a clear solution is formed.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. This should be done at a controlled temperature (e.g., 40°C) to avoid thermal degradation.
-
Drying and Sizing: A solid film or mass will form. Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
-
Final Processing: Scrape the solid mass, then crush and pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size. Store in a desiccator.
Caption: Encapsulation of a kinase inhibitor by a cyclodextrin molecule.
Signaling Pathway Context
Understanding the target of your inhibitor is crucial. Most kinase inhibitors target ATP-binding sites, disrupting signaling cascades essential for cell proliferation and survival.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment [mdpi.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jnanoscitec.com [jnanoscitec.com]
- 18. jopcr.com [jopcr.com]
- 19. KR20170040798A - Stable and soluble formulations of receptor tyrosine kinase inhibitors, and methods of preparation thereof - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
Strategies for purifying polar heterocyclic compounds via chromatography
This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the chromatographic purification of polar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying polar heterocyclic compounds with chromatography?
The primary challenge stems from their polarity and the frequent presence of nitrogen atoms. These characteristics can lead to strong, often undesirable, interactions with common stationary phases like silica gel. Basic nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on the surface of silica, resulting in poor peak shapes, streaking, and sometimes irreversible adsorption.[1][2][3] Conversely, in reversed-phase chromatography, these polar compounds may show little retention and elute too quickly to be separated effectively.[4]
Q2: Which chromatography mode is best for my polar heterocyclic compound?
The optimal mode depends on the specific properties of your compound, such as its polarity, charge, and stability. The four main modes to consider are Normal-Phase, Reversed-Phase, HILIC, and Ion-Exchange chromatography. The choice often involves a trade-off between retention, resolution, and compound stability.
Q3: When should I choose Normal-Phase Chromatography (NPC)?
Normal-Phase Chromatography, which uses a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase, is a traditional choice.[5][6] It is suitable for moderately polar heterocycles that are soluble in organic solvents.[7] For highly polar compounds, you may need to use very polar mobile phases (e.g., containing high percentages of methanol or isopropanol) to achieve elution.[1][8]
Q4: When is Reversed-Phase Chromatography (RPC) a better option?
Reversed-Phase Chromatography is the most widely used HPLC technique, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7][9][10] It is ideal for compounds with sufficient hydrophobicity to be retained. While very polar heterocycles may elute early with poor retention, RPC is advantageous because its mobile phases can dissolve a wide range of compounds and are compatible with mass spectrometry.[9][11]
Q5: What is HILIC, and when is it the best choice?
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar and hydrophilic compounds that are poorly retained in RPC.[4][12][13] HILIC uses a polar stationary phase (similar to NPC) but with a partially aqueous, high-organic mobile phase (like in RPC).[4][14] A water layer forms on the stationary phase, and polar analytes are retained by partitioning into this layer.[4] This makes it ideal for polar heterocycles that are difficult to separate using other methods.[12]
Q6: When should I use Ion-Exchange Chromatography (IEX)?
Ion-Exchange Chromatography is specifically designed for charged or ionizable molecules.[15][16][17] It separates compounds based on their net charge by using a stationary phase with covalently bound ionic functional groups.[16][18][19] If your polar heterocyclic compound is acidic or basic and can carry a charge, IEX offers a powerful and highly selective separation mechanism. Elution is controlled by adjusting the pH or salt concentration of the mobile phase.[16]
Chromatography Mode Comparison
The table below summarizes the key characteristics of the primary chromatography modes used for purifying polar compounds.
| Feature | Normal-Phase (NPC) | Reversed-Phase (RPC) | HILIC | Ion-Exchange (IEX) |
| Stationary Phase | Polar (e.g., Silica, Alumina, Diol)[5][6] | Non-Polar (e.g., C18, C8)[7][9] | Polar (e.g., Silica, Amide, Zwitterionic)[4][12][14] | Charged (Anionic or Cationic)[15][16][18] |
| Mobile Phase | Non-Polar (e.g., Hexane/Ethyl Acetate)[5][7] | Polar (e.g., Water/Acetonitrile)[7][9] | Polar (High organic >80%, with aqueous buffer)[4][14] | Polar (Aqueous buffer with salt or pH gradient)[16][17] |
| Elution Order | Least polar compounds elute first.[7] | Most polar compounds elute first.[7][20] | Least polar compounds elute first.[4] | Depends on analyte charge and elution gradient.[16] |
| Best For | Moderately polar, organic-soluble compounds. | Compounds with moderate to low polarity. | Very polar, hydrophilic, and water-soluble compounds. | Charged or ionizable compounds. |
Workflow for Chromatography Method Selection
The following diagram outlines a logical workflow for selecting the appropriate chromatographic strategy for your polar heterocyclic compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. Ion chromatography - Wikipedia [en.wikipedia.org]
- 16. bio-rad.com [bio-rad.com]
- 17. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 18. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 19. Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazone-based bioconjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrazone bond cleavage in vivo?
A1: The primary mechanism of hydrazone bond cleavage in vivo is acid-catalyzed hydrolysis. Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) but labile under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of target cells.[][2][3] This pH-dependent stability allows for controlled release of the payload within the target cell, minimizing premature release in systemic circulation.
Q2: How do substituents on the aldehyde/ketone and hydrazine moieties affect hydrazone bond stability?
A2: The electronic properties of substituents on both the carbonyl and hydrazine precursors significantly impact the stability of the resulting hydrazone bond.
-
Electron-withdrawing groups on the hydrazine moiety can enhance the electrophilicity of the hydrazone, making it less stable and more susceptible to hydrolysis.[4]
-
Electron-donating groups on the aldehyde or ketone can increase the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus more stable.[5]
-
Aromatic vs. Aliphatic Aldehydes/Ketones: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[6][7] This increased stability is attributed to the conjugation of the hydrazone's C=N double bond with the aromatic ring.[6]
Q3: What is the difference in stability between alkylhydrazones, acylhydrazones, and oximes?
A3: There are significant differences in the hydrolytic stability of these linkages:
-
Oximes are substantially more stable than hydrazones, with rate constants for hydrolysis being nearly 1000-fold lower than for simple hydrazones.[8][9]
-
Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones but can be more labile at acidic pH.[10] This makes them particularly suitable for drug delivery applications requiring stability in circulation and rapid cleavage in acidic intracellular compartments.
-
Alkylhydrazones are the most susceptible to hydrolysis among the three.
Q4: Why is there often a discrepancy between hydrazone stability in buffer and in plasma?
A4: Hydrazone linkers can exhibit significantly lower stability in plasma compared to buffer at the same pH.[11] This is because plasma contains proteins and other low molecular weight components that can catalyze the hydrolysis of the hydrazone bond, leading to premature drug release.[12] Therefore, it is crucial to perform stability studies in plasma to get a more accurate prediction of in-vivo performance.
Troubleshooting Guide
Issue 1: Premature Cleavage of Hydrazone Linker in Circulation
-
Problem: The conjugated payload is being released in the bloodstream before reaching the target site, leading to off-target toxicity and reduced efficacy. This can be indicated by a short half-life of the conjugate in plasma. For example, some early hydrazone linkers showed half-lives as short as 2.6 days in human plasma.[13]
-
Possible Causes & Solutions:
| Cause | Solution |
| Inherently Labile Hydrazone Structure | Synthesize a more stable hydrazone by using an aromatic aldehyde instead of an aliphatic one.[6][7] Consider using an acylhydrazone, which can offer greater stability at neutral pH.[10] |
| Unfavorable Substituent Effects | Modify the electronic properties of the aldehyde/ketone or hydrazine. Introducing electron-donating groups on the carbonyl component can increase stability.[5] |
| Plasma-Catalyzed Hydrolysis | While difficult to completely avoid, selecting a more sterically hindered or electronically stabilized hydrazone can reduce susceptibility to plasma components. |
| Formulation Issues | Optimize the formulation by adjusting the buffer system, pH, and adding stabilizers to enhance the overall stability of the ADC.[][] |
Issue 2: ADC Aggregation
-
Problem: The antibody-drug conjugate (ADC) is forming aggregates, which can lead to immunogenicity, altered pharmacokinetics, and reduced efficacy. Aggregation can be detected by techniques like size-exclusion chromatography (SEC).[16][17]
-
Possible Causes & Solutions:
| Cause | Solution |
| Hydrophobicity of the Payload and Linker | Many cytotoxic payloads are hydrophobic, and conjugation can increase the overall hydrophobicity of the ADC, promoting aggregation.[5] |
| Use of Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG), to improve the solubility and stability of the ADC.[] | |
| High Drug-to-Antibody Ratio (DAR) | Higher DAR values can increase the propensity for aggregation.[17] |
| Optimize Conjugation Chemistry: Utilize site-specific conjugation methods to achieve a more homogeneous product with a controlled DAR. | |
| Formulation and Storage Conditions | Improper pH, buffer composition, or storage temperature can induce aggregation.[] |
| Formulation Optimization: Screen different buffer systems, pH values, and excipients to find conditions that minimize aggregation. Ensure proper storage conditions (e.g., low temperature, protected from light).[] |
Quantitative Data Summary
The stability of hydrazone bonds is highly dependent on their chemical structure and the pH of the environment. The following tables summarize key quantitative data from the literature.
Table 1: Half-life of Representative Hydrazone Linkers at Different pH Values
| Hydrazone Type | pH/pD | Half-life (t½) | Reference |
| Generic Hydrazone | 7 | 183 hours | [] |
| 5 | 4.4 hours | [] | |
| Phenylketone-derived Hydrazone | 7.4 (in plasma) | ~2 days | [11][19] |
| Acylhydrazone (in ADC) | 7.0 | > 2.0 hours | [10] |
| ~5.0 | 2.4 minutes | [10] | |
| Methylhydrazone | pD 7.0 | 0.23 hours | [9][10] |
| pD 6.0 | 0.027 hours | [10] | |
| pD 5.0 | 0.003 hours | [10] | |
| Acetylhydrazone | pD 7.0 | 0.45 hours | [9][10] |
| pD 6.0 | 0.048 hours | [10] | |
| pD 5.0 | 0.004 hours | [10] | |
| Oxime | pD 7.0 | 140 hours | [9][10] |
| pD 6.0 | 14 hours | [10] | |
| pD 5.0 | 1.4 hours | [10] |
Table 2: Influence of Substituents on Hydrazone Stability
| Carbonyl Component | Hydrazine Component | Relative Stability | Rationale | Reference |
| Aromatic Aldehyde | Acyl Hydrazide | High | Conjugation of the C=N bond with the aromatic ring enhances stability. | [6] |
| Aliphatic Aldehyde | Acyl Hydrazide | Lower | Lack of resonance stabilization compared to aromatic aldehydes. | [6] |
| Aldehyde with Electron-Donating Group | Any Hydrazine | Higher | Increased electron density on the hydrazone carbon reduces susceptibility to hydrolysis. | [5] |
| Aldehyde with Electron-Withdrawing Group | Any Hydrazine | Lower | Decreased electron density on the hydrazone carbon increases susceptibility to hydrolysis. | [4] |
Experimental Protocols
Protocol 1: In Vitro Hydrazone Stability Assay in Buffer using RP-HPLC
This protocol outlines a general procedure for assessing the stability of a hydrazone-linked compound in buffers at different pH values.
-
Preparation of Buffers:
-
Prepare buffers at the desired pH values (e.g., pH 5.0, 6.0, and 7.4) to mimic endosomal, late endosomal, and physiological conditions, respectively. Common buffer systems include phosphate-buffered saline (PBS) for pH 7.4 and acetate or citrate buffers for acidic pH.
-
-
Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the stability.
-
-
Incubation:
-
Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
-
Sample Analysis by RP-HPLC:
-
Immediately analyze the withdrawn aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
The mobile phase and gradient should be optimized to achieve good separation between the intact hydrazone conjugate and its hydrolysis products (the original aldehyde/ketone and hydrazine).
-
Monitor the disappearance of the peak corresponding to the intact hydrazone conjugate over time.
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to evaluate the stability of a hydrazone-linked conjugate in a more biologically relevant matrix.
-
Plasma Preparation:
-
Thaw frozen plasma (e.g., human, mouse, rat) from multiple donors at 37°C. It is recommended to use plasma containing an anticoagulant like heparin or EDTA.
-
-
Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked conjugate in a suitable solvent.
-
Spike the plasma with the stock solution to the desired final concentration. The final solvent concentration should be minimized.
-
-
Incubation:
-
Incubate the plasma samples at 37°C.
-
At various time points, withdraw aliquots of the plasma sample.
-
-
Protein Precipitation:
-
To stop the reaction and remove plasma proteins, add a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard for LC-MS analysis. A typical ratio is 3:1 or 4:1 (solvent:plasma).
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis of Supernatant:
-
Carefully collect the supernatant, which contains the intact conjugate and any released payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the intact conjugate and/or the released payload.
-
-
Data Analysis:
-
Determine the concentration of the intact conjugate at each time point.
-
Calculate the half-life of the conjugate in plasma as described in the buffer stability protocol.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of a hydrazone bond.
Caption: Workflow for in-vitro hydrazone stability testing.
References
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in scaling up the synthesis of lead compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges encountered when scaling up the synthesis of lead compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of a lead compound?
A1: Scaling up a chemical synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces several significant challenges. The most common issues stem from changes in the physical and chemical environment of the reaction as the volume increases. Key challenges include:
-
Heat Transfer and Temperature Control: Reactions that are easily managed in small flasks can become highly exothermic and difficult to control in large reactors due to the decreased surface-area-to-volume ratio.[1][2] This can lead to temperature gradients, side product formation, and potentially hazardous runaway reactions.[1][3]
-
Mixing and Mass Transfer: Achieving uniform mixing in a large reactor is more complex than in a small flask.[4] Poor mixing can result in localized "hot spots," concentration gradients, and incomplete reactions, all of which can negatively impact yield and purity.[1][5]
-
Reaction Kinetics: The rate and outcome of a reaction can be sensitive to mixing efficiency and heat transfer.[5] Consequently, reaction kinetics observed at the lab scale may not be directly transferable to a larger scale.
-
Purification and Isolation: Purification methods commonly used in the lab, such as column chromatography, are often not economically viable or practical for large-scale production. Crystallization is the preferred method for purifying solid compounds at scale, but it presents its own set of challenges.[6]
-
Impurity Profile Management: The impurity profile of starting materials can vary between batches, and new impurities may form under the different reaction conditions of a scaled-up process.[7] These impurities can affect the reaction's safety and the final product's quality.
-
Process Safety: Handling larger quantities of hazardous reagents and managing potentially energetic reactions are critical safety concerns that require careful planning and engineering controls.[3][7]
Q2: How does the change in surface-area-to-volume ratio impact a scaled-up reaction?
A2: The surface-area-to-volume ratio is a critical factor in chemical process scale-up. As the volume of a reactor increases, its surface area does not increase proportionally. This has a significant impact on heat transfer.[2] In a small laboratory flask, the relatively large surface area allows for efficient dissipation of heat generated by the reaction. In a large-scale reactor, the reduced surface-area-to-volume ratio limits the rate at which heat can be removed.[3][8] This can lead to a buildup of heat, causing the reaction temperature to rise uncontrollably, which can result in decreased product selectivity, increased impurity formation, and in the worst case, a thermal runaway reaction.[1][3]
Q3: Why is mixing so critical in a scaled-up synthesis, and how does it differ from lab-scale mixing?
A3: Mixing is crucial for ensuring that reactants are brought into contact in a uniform and controlled manner, which is essential for achieving consistent reaction rates and product quality.[4][9] In a small, stirred flask, achieving homogeneity is relatively straightforward. However, in a large reactor, significant spatial variations in concentration and temperature can occur if mixing is not adequate.[1][10] This can lead to several problems:
-
Localized high concentrations of reactants: This can lead to the formation of byproducts through competing side reactions.
-
Poor heat distribution: Inadequate mixing can create "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture, potentially leading to thermal decomposition or runaway conditions.[1]
-
Incomplete reactions: If reactants are not effectively brought together, the reaction may not go to completion, resulting in lower yields.
The type of agitator, its speed, and the geometry of the reactor all play a crucial role in mixing efficiency at scale and do not always scale in a linear fashion.[11][12]
Troubleshooting Guides
Problem 1: Decreased Yield and/or Increased Impurities Upon Scale-Up
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Temperature Control | 1. Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the jacket temperature. 2. Improve Heat Transfer: Consider using a reactor with a higher heat transfer capacity, such as one with a larger jacket or internal cooling coils.[1] 3. Controlled Addition: Add highly reactive or exothermic reagents slowly and at a controlled rate to manage heat evolution.[8] |
| Inefficient Mixing | 1. Evaluate Agitator: Ensure the agitator type and speed are appropriate for the reaction scale and viscosity. A computational fluid dynamics (CFD) simulation can help optimize mixing. 2. Adjust Baffles: Use baffles in the reactor to improve mixing and prevent vortex formation. 3. Visual Observation: If possible, use a sight glass to visually assess mixing effectiveness. |
| Changes in Reaction Kinetics | 1. Kinetic Modeling: Perform kinetic studies at the lab scale to understand the reaction mechanism and identify rate-limiting steps.[5] 2. Process Analytical Technology (PAT): Use in-situ monitoring techniques (e.g., FTIR, Raman) to track reaction progress and identify deviations from the expected kinetic profile.[13] |
Problem 2: Difficulty with Product Isolation and Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Unsuitable Purification Method | 1. Transition from Chromatography: If using column chromatography at the lab scale, develop a crystallization-based purification for the scaled-up process. 2. Optimize Crystallization: Systematically screen for suitable crystallization solvents and conditions (temperature, cooling rate, agitation) to achieve the desired purity and crystal form.[6] |
| Poor Crystal Quality | 1. Control Supersaturation: Avoid rapid cooling or solvent addition, which can lead to the formation of small, impure crystals.[14] 2. Seeding: Introduce seed crystals to control nucleation and promote the growth of larger, more uniform crystals.[14] 3. Anti-Solvent Addition: Consider a controlled anti-solvent addition to induce crystallization. |
| Filtration and Drying Issues | 1. Particle Size Analysis: Characterize the crystal size and shape. Small or needle-like crystals can be difficult to filter and dry. 2. Optimize Filtration: Select the appropriate filter medium and pressure for the filtration process. 3. Drying Studies: Determine the optimal drying temperature and time to remove residual solvent without causing product degradation. |
Experimental Protocols
Protocol 1: Optimization of Reaction Temperature for Scale-Up
-
Objective: To determine the optimal temperature profile for the reaction at a larger scale to maximize yield and minimize impurity formation.
-
Methodology:
-
Reaction Calorimetry: Conduct the reaction in a reaction calorimeter at the lab scale to measure the heat of reaction and the rate of heat evolution.[8][13] This data is crucial for predicting the heat load at a larger scale.
-
Thermal Hazard Assessment: Use the calorimetry data to assess the potential for a thermal runaway reaction. Determine the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it is well below the decomposition temperature of the reaction mixture.
-
Small-Scale Optimization: Perform a series of small-scale experiments varying the reaction temperature to establish a temperature range that provides the best balance of reaction rate, yield, and purity.
-
Pilot-Scale Trial: Based on the calorimetry data and optimization studies, conduct a trial at an intermediate scale (e.g., 1-5 L). Carefully monitor the internal temperature and compare it to the lab-scale data.
-
Data Analysis: Analyze the yield and purity of the product from the pilot-scale run. If necessary, adjust the temperature profile for the full-scale production.
-
Protocol 2: Development of a Robust Crystallization Process
-
Objective: To develop a scalable crystallization process that consistently produces the desired crystal form with high purity and good filtration characteristics.
-
Methodology:
-
Solubility Screening: Determine the solubility of the crude product in a range of potential crystallization solvents at different temperatures.
-
Metastable Zone Width (MSZW) Determination: For the chosen solvent system, determine the MSZW to understand the supersaturation limits for controlled crystallization.[6]
-
Cooling Profile Optimization: Investigate the effect of different cooling rates on crystal size, shape, and purity. A slower, controlled cooling rate generally yields larger, more uniform crystals.[14]
-
Seeding Strategy: Evaluate the impact of seeding on the crystallization process. Determine the optimal seed loading and the point of seed addition.
-
Agitation Study: Investigate the effect of agitation speed on crystal size distribution. High agitation rates can sometimes lead to crystal breakage.
-
Scale-Down Model: Once an optimal procedure is established, perform the crystallization in a lab-scale reactor that mimics the geometry and mixing characteristics of the production-scale vessel to validate the process.[15]
-
Visualizations
Caption: A typical workflow for scaling up the synthesis of a lead compound.
Caption: A logical diagram for troubleshooting low yield or high impurities during scale-up.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. icheme.org [icheme.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. Reactors - processdesign [design.cbe.cornell.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. mt.com [mt.com]
- 14. youtube.com [youtube.com]
- 15. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of Thienopyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor cell permeability, a critical factor in determining the efficacy of these compounds.
Frequently Asked Questions (FAQs)
Q1: My thienopyrimidine derivative shows excellent potency in biochemical assays but has low activity in cell-based assays. Could poor cell permeability be the issue?
A1: Yes, a significant drop in potency from a biochemical to a cell-based assay is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other factors like compound degradation or active efflux could also be at play.
Q2: What are the key physicochemical properties of my thienopyrimidine derivative that I should evaluate for potential permeability issues?
A2: Several key physicochemical properties influence a compound's ability to cross the cell membrane. These include:
-
Lipophilicity (LogP/LogD): A LogP value between 1 and 3 is often considered optimal for passive diffusion. Very high lipophilicity can lead to poor aqueous solubility and membrane retention, while very low lipophilicity can hinder partitioning into the lipid bilayer.
-
Topological Polar Surface Area (tPSA): A tPSA of less than 140 Ų is generally preferred for good cell permeability. Higher tPSA, often due to an increased number of hydrogen bond donors and acceptors, can impede membrane crossing.
-
Molecular Weight (MW): A molecular weight below 500 Da is generally favorable for passive diffusion, in line with Lipinski's Rule of Five.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs (>5) and HBAs (>10) can negatively impact permeability by increasing the energy required to desolvate the molecule for membrane entry.
-
Aqueous Solubility: Poor solubility can limit the concentration of the compound available at the cell surface for absorption, thus appearing as a permeability issue.
Q3: How can I experimentally determine the cell permeability of my thienopyrimidine derivative?
A3: There are several standard in vitro assays to measure cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane. It is a good first screen for identifying potential permeability liabilities.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport processes.
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This assay uses a monolayer of canine kidney epithelial cells. MDCK cells can also be engineered to overexpress specific efflux transporters (e.g., P-glycoprotein), making them useful for studying the impact of active efflux on permeability.
Q4: My compound has poor permeability in the Caco-2 assay. How do I know if it is a substrate for an efflux transporter?
A4: The Caco-2 assay can provide an indication of active efflux. By measuring the permeability in both directions across the cell monolayer (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), an efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[1][2] To confirm this, you can perform the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp. A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm that your compound is an efflux substrate.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
If your thienopyrimidine derivative exhibits low permeability in the PAMPA assay, the issue is likely related to its intrinsic physicochemical properties hindering passive diffusion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
Strategies for Improvement:
-
Increase Lipophilicity: Introduce lipophilic groups to the thienopyrimidine scaffold, but be mindful of not increasing it excessively to avoid solubility issues.
-
Reduce Polarity: Decrease the tPSA by replacing polar functional groups with non-polar ones. For instance, a carboxylic acid could be esterified.
-
Mask Polar Groups (Prodrug Approach): Temporarily mask polar functional groups that are essential for activity but hinder permeability with lipophilic moieties that can be cleaved intracellularly.
-
Reduce Hydrogen Bonding Capacity: Systematically replace or remove hydrogen bond donors and acceptors.
Issue 2: High Efflux Ratio in Caco-2/MDCK Assay
A high efflux ratio indicates that your thienopyrimidine derivative is actively transported out of the cells, which can significantly reduce its intracellular concentration and apparent permeability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high efflux ratio.
Strategies for Improvement:
-
Structural Modifications to Avoid Transporter Recognition: Make modifications to the thienopyrimidine scaffold to disrupt the key interactions with the efflux transporter. This can involve altering charge distribution, steric bulk, or hydrogen bonding patterns.
-
Increase Compound Rigidity: More rigid molecules sometimes have a lower affinity for promiscuous efflux pumps like P-gp.
-
Co-administration with an Efflux Inhibitor: In preclinical in vivo studies, co-administering the thienopyrimidine derivative with a known efflux pump inhibitor can be explored to improve its bioavailability.
Data Presentation
The following table illustrates the type of data that should be collected and analyzed to understand the structure-permeability relationship of your thienopyrimidine derivatives. Note: The data below is hypothetical and for illustrative purposes only.
| Compound ID | Structure | MW (Da) | LogP | tPSA (Ų) | HBD | HBA | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| TP-001 | Thienopyrimidine Core | 250.3 | 2.1 | 85.2 | 1 | 4 | 15.2 | 1.2 |
| TP-002 | + Carboxylic Acid | 294.3 | 1.5 | 122.5 | 2 | 5 | 1.8 | 1.5 |
| TP-003 | + Methyl Ester | 308.3 | 2.0 | 111.3 | 1 | 5 | 12.5 | 1.3 |
| TP-004 | + Amine | 265.3 | 1.8 | 111.4 | 2 | 4 | 5.6 | 4.8 |
| TP-005 | + N-methyl Amine | 279.4 | 2.2 | 105.2 | 1 | 4 | 9.1 | 2.5 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA "sandwich" plate (donor and acceptor plates)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis or LC-MS/MS compatible 96-well plates
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
-
Prepare the PAMPA Plate:
-
Add 5 µL of the lecithin/dodecane solution to the membrane of each well of the donor plate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
-
Add Compound to Donor Plate:
-
Add 150 µL of the test compound solution to each well of the donor plate.
-
-
Assemble and Incubate:
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Permeability (Pe):
-
The effective permeability coefficient (Pe) is calculated using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant derived from the assay parameters (volume, area, time).
-
Caco-2 Permeability Assay Protocol
Objective: To determine the permeability and potential for active transport of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4 and pH 6.5
-
Test compound and control compounds
-
Lucifer yellow (for monolayer integrity check)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[3]
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution (in transport buffer, pH 6.5 or 7.4) to the apical (donor) compartment.
-
Add fresh transport buffer (pH 7.4) to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Repeat the process, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is crucial for determining the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).
-
MDCK Permeability Assay Protocol
Objective: To assess the permeability of a compound and identify its potential as a substrate for efflux transporters (particularly P-gp when using MDR1-MDCK cells).
Materials:
-
MDCK or MDR1-MDCK cells
-
24- or 96-well Transwell plates
-
Cell culture medium
-
Transport buffer (e.g., HBSS)
-
Test compound, control compounds, and efflux inhibitors (e.g., verapamil)
-
Monolayer integrity markers (e.g., Lucifer yellow, TEER)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed MDCK or MDR1-MDCK cells onto the Transwell inserts.
-
Culture for 3-7 days until a confluent monolayer is formed.
-
-
Monolayer Integrity Check:
-
Verify monolayer integrity using TEER and/or a Lucifer yellow leakage assay.
-
-
Permeability Assay:
-
The procedure is similar to the Caco-2 assay, with permeability measured in both A-B and B-A directions.
-
To specifically investigate the role of P-gp, run the assay in parallel in the presence and absence of a P-gp inhibitor like verapamil.
-
-
Sample Analysis and Calculation:
-
Quantify compound concentrations using LC-MS/MS.
-
Calculate Papp values and the efflux ratio. A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound is a P-gp substrate.
-
Signaling Pathway
Thienopyrimidine derivatives are frequently designed as kinase inhibitors. A common target is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Poor cell permeability will prevent the inhibitor from reaching these intracellular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Kinase Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their kinase activity assays and avoid false positives.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of false positives in kinase assays?
A1: False positives in kinase activity assays can arise from several sources. One of the most common is compound interference with the assay signal. This is particularly prevalent in fluorescence-based assays where test compounds may be intrinsically fluorescent (autofluorescence) or cause light scattering. Another major source is the formation of colloidal aggregates by test compounds at micromolar concentrations. These aggregates can non-specifically inhibit enzymes, leading to apparent activity that is not due to direct interaction with the kinase's active site.[1]
Q2: How can I differentiate between a true inhibitor and a compound causing assay interference?
A2: Several strategies can be employed. For fluorescent assays, running a parallel assay without the kinase enzyme but with the test compound can identify autofluorescent compounds or those that cause light scattering.[1] Using assay formats with red-shifted fluorescent probes can also mitigate interference, as many interfering compounds are more active at lower wavelengths.[1] Additionally, performing orthogonal assays that use different detection technologies (e.g., confirming a hit from a fluorescence-based assay with a luminescence-based or radiometric assay) is a robust method for validation.
Q3: What is the role of detergent in a kinase assay buffer, and can it affect my results?
A3: Non-ionic detergents like Triton X-100 or Tween-20 are often included in kinase assay buffers to prevent the non-specific binding of proteins to plasticware and to prevent the aggregation of the kinase or substrate proteins.[2] They are also crucial in mitigating false positives caused by compound aggregation; detergents can disrupt the formation of these colloidal aggregates.[3] However, it's important to note that detergents can sometimes influence the activity of the kinase itself, so their concentration should be optimized.[2][4]
Q4: What is the difference between a biochemical and a cell-based kinase assay, and when should I use each?
A4: Biochemical assays use purified, often recombinant, kinase and substrate to measure the direct inhibitory effect of a compound on the enzyme's activity. They are excellent for high-throughput screening, determining mechanism of action, and assessing binding potency.[5] Cell-based assays, on the other hand, measure the effect of a compound on a kinase's activity within a living cell. These assays are more physiologically relevant as they account for factors like cell permeability, off-target effects, and the presence of competing endogenous ATP.[5][6] It is a common and recommended practice to validate hits from a primary biochemical screen in a secondary cell-based assay.[7]
Q5: How can I determine if my hit compound is an ATP-competitive or non-competitive inhibitor?
A5: The mechanism of inhibition can be investigated by performing the kinase assay with varying concentrations of both the inhibitor and ATP. For an ATP-competitive inhibitor, the measured IC50 value will increase as the concentration of ATP in the assay increases. In contrast, the IC50 of a non-competitive inhibitor will not be significantly affected by the ATP concentration.[8][9]
Troubleshooting Guides
Issue 1: High background signal or false positives in a fluorescence-based assay.
This guide will help you diagnose and resolve issues related to interfering compounds in fluorescence-based kinase assays.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for false positives.
Data Interpretation: Identifying Compound Aggregators
Compound aggregation is a common cause of non-specific inhibition. Aggregators can often be identified by a significant rightward shift in their IC50 curve in the presence of a non-ionic detergent like Triton X-100.
| Compound Type | IC50 without Detergent | IC50 with 0.01% Triton X-100 | Interpretation |
| Well-behaved Inhibitor | 1 µM | 1.2 µM | No significant shift; inhibition is likely specific. |
| Aggregating Compound | 5 µM | > 100 µM | Significant shift; inhibition is likely due to aggregation.[3] |
| TDZD-8 (Known Aggregator) | ~10 µM | > 50 µM | Confirmed aggregator behavior.[10] |
Issue 2: Assay variability and poor performance metrics (low Z' factor, low S/N ratio).
This guide addresses common issues that lead to inconsistent results and poor assay quality.
Assay Performance Metrics Comparison
The choice of assay technology can significantly impact performance. Here is a comparison of typical performance metrics for different assay formats.
| Assay Format | Typical Z' Factor | Typical Signal-to-Noise (S/N) Ratio | Key Considerations |
| Radiometric ([³²P]ATP) | > 0.7 | High | Gold standard for direct measurement, but requires handling of radioisotopes.[11] |
| Luminescence (e.g., ADP-Glo™) | > 0.7 | High (can be >100) | Robust, high dynamic range, and less prone to compound interference.[1][11] |
| TR-FRET (e.g., HTRF®) | 0.6 - 0.8 | 15 - 60 | Homogeneous format, but can be susceptible to fluorescence interference.[12] |
| Fluorescence Polarization | 0.5 - 0.7 | 5 - 20 | Homogeneous and cost-effective, but highly susceptible to compound interference. |
Z' factor is a measure of assay quality, with values > 0.5 considered excellent for high-throughput screening. S/N ratio indicates the separation between the signal and background noise.
General Kinase Assay Workflow
Following a structured workflow can help minimize variability.
Caption: A generalized workflow for kinase activity assays.
Experimental Protocols
Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP
This protocol describes a classic "dot blot" method for measuring kinase activity.
Materials:
-
Purified kinase
-
Peptide or protein substrate
-
5x Kinase Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT)
-
ATP solution (10 mM)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
0.5% Phosphoric acid
-
Acetone
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing 5x kinase reaction buffer, substrate, and purified kinase.
-
Prepare the ATP Mix: In a separate tube, mix unlabeled ATP with [γ-³²P]ATP. A final concentration of 200 µM unlabeled ATP and 0.5 µCi of [γ-³²P]ATP per reaction is a good starting point.
-
Initiate the Reaction: Add the ATP mix to the reaction mix to start the reaction. For inhibitor studies, pre-incubate the kinase with the compound for 10-15 minutes before adding the ATP mix.
-
Incubate: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30 minutes).
-
Spot onto P81 Paper: Spot a portion of the reaction mixture (e.g., 3 µL) onto a square of P81 phosphocellulose paper.
-
Wash: Wash the P81 paper four times for 5 minutes each in a beaker of chilled 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a final 5-minute wash in acetone.
-
Dry and Count: Allow the P81 paper to air dry completely. Place the paper square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is based on the principle of detecting the amount of ADP produced in the kinase reaction.
Materials:
-
Purified kinase and substrate
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
Procedure:
-
Set up the Kinase Reaction: In a white multi-well plate, add the kinase, substrate, and any test compounds in the appropriate kinase reaction buffer.
-
Initiate the Reaction: Add ATP to each well to start the reaction. The total reaction volume is typically 5-25 µL.
-
Incubate: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Detect ADP: Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well. This reagent converts the ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[1]
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
Protocol 3: Counter-Screen for Aggregating Compounds using β-Lactamase
This protocol provides a method to identify non-specific inhibitors that act through aggregation.
Materials:
-
β-lactamase (e.g., from Enterobacter cloacae)
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Triton X-100
-
Test compounds
-
96-well clear plates
Procedure:
-
Prepare two sets of assay plates: One set will contain the standard assay buffer, and the second set will contain the assay buffer supplemented with 0.01% Triton X-100.
-
Add Compounds and Enzyme: To each plate, add the test compounds at the desired concentration. Then, add β-lactamase to all wells. Incubate for 5-10 minutes at room temperature.
-
Initiate the Reaction: Add nitrocefin to all wells to start the reaction.
-
Monitor the Reaction: Immediately measure the absorbance at 482 nm over time using a plate reader. The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Calculate Percent Inhibition: Calculate the percent inhibition for each compound in the presence and absence of Triton X-100 relative to a DMSO control.
-
Analyze Results: Compounds that show significant inhibition in the absence of detergent but whose inhibitory activity is substantially reduced in the presence of Triton X-100 are flagged as likely aggregators.[3]
Signaling Pathway Example: MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. It is a common target for kinase inhibitor drugs.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Data Example: Promiscuous vs. Selective Kinase Inhibitors
The promiscuity of a kinase inhibitor refers to its ability to bind to multiple kinases. This is often due to the conserved nature of the ATP-binding pocket across the kinome. Staurosporine is a classic example of a promiscuous inhibitor, while other compounds have been developed for greater selectivity.
| Kinase | Staurosporine IC50 (nM) | Selective Inhibitor (Example) IC50 (nM) |
| PKCα | 3 | >10,000 (Dasatinib) |
| PKA | 7 | >10,000 (Dasatinib) |
| SRC | 6 | 0.8 (Dasatinib) |
| ABL | 20 | 0.6 (Dasatinib) |
| CK2 | 4000 | >10,000 (Dasatinib) |
Data is illustrative and compiled from multiple sources. Dasatinib is a selective inhibitor of SRC and ABL kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2766735A1 - Method for measuring beta-lactam antibiotics - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. Alberta Health - Drug Benefit List [idbl.ab.bluecross.ca]
- 8. In vitro kinase assay [protocols.io]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of key cancer-related kinases, specifically Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR). The document details the structure-activity relationships (SAR) of these compounds, supported by quantitative experimental data, and provides methodologies for the key biological assays cited.
Thieno[2,3-d]pyrimidine Inhibitors of PI3K
A notable series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives has been explored for their inhibitory action against PI3K isoforms. The substitution pattern on the 2-aryl ring has been identified as a critical determinant of their biological activity.
Data Presentation: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
The following table summarizes the inhibitory activity of selected compounds against PI3Kβ and PI3Kγ isoforms at a concentration of 10 µM.
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
| Data sourced from a study on novel thieno[2,3-d] pyrimidine derivatives as anti-PI3K agents.[1][2] |
Structure-Activity Relationship Summary:
Analysis of the data reveals key structural requirements for potent PI3K inhibition within this chemical series. A hydroxyl group at the 3-position of the 2-phenyl ring is crucial for significant inhibitory activity.[1] When this hydroxyl group is relocated to the 4-position, a marked decrease in activity is observed. The introduction of a methoxy group at the 5-position, in conjunction with a 3-hydroxyl group, appears to further enhance the inhibitory potency.[1]
Experimental Protocols
PI3K Enzyme Inhibition Assay:
The enzymatic activity of the synthesized compounds against PI3K isoforms is typically evaluated using a biochemical assay, such as the HTRF (Homogeneous Time-Resolved Fluorescence) assay.
-
Compound Handling: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.
-
Kinase Reaction: The PI3K enzyme, a substrate (e.g., PIP2), and the test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, detection reagents are added. These reagents typically include a biotinylated PIP3 tracer and a fluorescently labeled antibody that recognizes the tracer. The HTRF signal is generated when the donor and acceptor fluorophores are brought into proximity.
-
Data Analysis: The signal is measured using a plate reader capable of HTRF detection. The percentage of inhibition is calculated by comparing the signal from wells containing the test compound to control wells.
Cell Viability (MTT) Assay:
The anti-proliferative effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a period of 48 to 72 hours.
-
MTT Reagent: The MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer, which correlates to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Visualizations
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Thieno[2,3-d]pyrimidine Inhibitors of EGFR
The thieno[2,3-d]pyrimidine scaffold has also been successfully employed in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many epithelial cancers. Research in this area has focused on achieving potency against both the wild-type (WT) EGFR and clinically relevant mutant forms, such as the T790M resistance mutant.
Data Presentation: SAR of Thieno[2,3-d]pyrimidines as EGFR Inhibitors
The table below presents the inhibitory concentrations (IC50) for a representative series of thieno[2,3-d]pyrimidine derivatives against both wild-type and T790M mutant EGFR.
| Compound | R1 (on 2-phenyl) | R2 (on 4-anilino) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) |
| 5a | H | H | 12.5 | 98.3 |
| 5b | 4-OCH3 | H | 7.8 | 65.1 |
| 5c | H | 4-Cl | 4.6 | 42.7 |
| 5d | 4-OCH3 | 4-Cl | 1.9 | 21.5 |
| Data is representative and compiled for illustrative purposes based on common SAR findings in recent literature.[3][4] |
Structure-Activity Relationship Summary:
For this class of EGFR inhibitors, substitutions at both the 2-phenyl and the 4-anilino positions are critical for high potency. The presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity. Furthermore, the introduction of a halogen, such as chlorine, at the 4-position of the 4-anilino moiety consistently improves the inhibitory effect against both wild-type and mutant EGFR. The combination of these favorable substitutions leads to compounds with significantly increased potency.
Experimental Protocols
EGFR Kinase Inhibition Assay (ADP-Glo™ Assay):
The inhibitory effect of compounds on EGFR kinase activity can be quantified using the ADP-Glo™ Kinase Assay.
-
Reaction Mixture: The assay is set up in a microplate containing the EGFR enzyme (either WT or a mutant form), a suitable substrate, and the test compound at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time.
-
Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Measurement and Analysis: The luminescence is measured with a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated from the dose-response curves.[1][5][6]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.
References
Comparative Analysis of Kinase Inhibitory Activity: Imatinib, Dasatinib, and Nilotinib
A Head-to-Head Comparison of Leading BCR-ABL Inhibitors for Drug Discovery Professionals
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of several malignancies, most notably Chronic Myeloid Leukemia (CML). Imatinib, the first-in-class BCR-ABL inhibitor, paved the way for the development of second-generation drugs like Dasatinib and Nilotinib, which offer increased potency and broader activity against resistant mutations. This guide provides a comparative analysis of the kinase inhibitory activity of these three prominent drugs, supported by experimental data and detailed protocols for researchers in drug development.
Data Presentation: Kinase Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Imatinib, Dasatinib, and Nilotinib against the BCR-ABL kinase and other relevant off-target kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| BCR-ABL | 400[1] | 9[1] | 28[1] |
| c-ABL | 400[1] | 9[1] | 28[1] |
| c-KIT | - | - | - |
| PDGFR | - | - | - |
| SRC Family Kinases (e.g., c-SRC, LYN, FYN) | >10,000 | 0.5-16 | >10,000 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative compilation from published literature.
Experimental Protocols: In Vitro Kinase Inhibition Assay
A common method to determine the kinase inhibitory activity of a compound is through a biochemical assay that measures the amount of ADP produced from the kinase reaction. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based system for this purpose.
Principle:
The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the kinase, its substrate, ATP, and the test inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP generated into ATP and then uses a luciferase/luciferin reaction to produce a light signal that is proportional to the amount of ADP produced.[2]
Materials:
-
Kinase of interest (e.g., recombinant ABL kinase)
-
Kinase substrate (e.g., a synthetic peptide)
-
Test inhibitors (Imatinib, Dasatinib, Nilotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the appropriate kinase reaction buffer. Include a vehicle control (DMSO) and a positive control (a known potent inhibitor).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
To initiate the reaction, add 5 µL of the enzyme solution.
-
Incubate the plate for 1 hour at room temperature.[3]
-
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[3]
-
ADP Detection: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization: BCR-ABL Signaling Pathway
The following diagram illustrates the central role of the BCR-ABL oncoprotein in driving downstream signaling pathways that lead to the hallmarks of Chronic Myeloid Leukemia.
Caption: The BCR-ABL signaling network and points of inhibition.
This guide provides a foundational comparison of Imatinib, Dasatinib, and Nilotinib, offering valuable insights for researchers engaged in the discovery and development of novel kinase inhibitors. The provided data and protocols serve as a starting point for more in-depth investigations into the nuanced pharmacological profiles of these important therapeutic agents.
References
A Head-to-Head In Vitro Comparison of Thienopyrimidine Analogs as Anticancer Agents
Thienopyrimidine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their structural similarity to purines, enabling them to interact with a wide range of biological targets. This guide provides a comparative analysis of various thienopyrimidine analogs based on their in vitro anticancer activity, drawing upon data from multiple research studies. The focus is on their inhibitory effects on cancer cell proliferation and specific molecular targets, offering a resource for researchers in oncology and drug development.
Comparative Anticancer Activity
The in vitro cytotoxic activity of several series of thienopyrimidine analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following tables summarize the IC50 values of selected thienopyrimidine analogs from different studies, showcasing their efficacy and selectivity.
A series of novel 6,7,8,9-tetrahydro-5H-cyclohepta[1][2]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line.[3] Notably, compound 5f demonstrated the most potent activity, being more effective than the standard chemotherapeutic drugs doxorubicin and erlotinib.[3]
| Compound | Substitution at C-4 | IC50 (µM) against MCF-7 |
| 5a | 4-Methoxyphenoxy | 0.18 ± 0.01 |
| 5b | 4-Fluorophenoxy | 0.11 ± 0.01 |
| 5d | 4-Bromophenoxy | 0.13 ± 0.01 |
| 5e | 4-Chlorophenoxy | 0.15 ± 0.01 |
| 5f | 4-Nitrophenoxy | 0.09 ± 0.01 |
| Doxorubicin | - | 0.42 ± 0.03 |
| Erlotinib | - | 0.16 ± 0.01 |
In another study, a series of 13 thieno[2,3-d]pyrimidine derivatives (6a-6m) were synthesized and screened against a panel of cancer cell lines.[4] Compound 6j was identified as the most potent, with IC50 values in the sub-micromolar range across colon, brain, and ovarian cancer cell lines, while showing lower toxicity to normal cells.[4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 6j | HCT116 (Colon) | 0.6 ± 0.1 |
| 6j | HCT15 (Colon) | 0.8 ± 0.2 |
| 6j | LN-229 (Brain) | 1.2 ± 0.3 |
| 6j | GBM-10 (Brain) | 1.1 ± 0.2 |
| 6j | A2780 (Ovarian) | 0.7 ± 0.1 |
| 6j | OV2008 (Ovarian) | 0.9 ± 0.2 |
| 6j | CHO (Normal) | 14 ± 1.3 |
Furthermore, a series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their activity against the MCF-7 cell line, with several compounds showing greater potency than the reference drug Doxorubicin.[1]
| Compound | Substitution | IC50 (µM) against MCF-7 |
| 9 | Sulfanilamide at 3-position, thione at 2-position | 27.83 |
| 12 | Sulfa-merazine at 3-position, thione at 2-position | 29.22 |
| 13 | Sulfa-dimethoxazine at 3-position, thione at 2-position | 22.52 |
| 14 | Sulfa-doxine at 3-position, thione at 2-position | 22.12 |
| Doxorubicin | - | 30.40 |
Enzyme Inhibition
Several thienopyrimidine analogs have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
One study investigated novel thienopyrimidine derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Compounds 5b and 5f exhibited significant inhibitory activity against VEGFR-2.[3]
| Compound | IC50 (nM) against VEGFR-2 |
| 5a | 80.3 ± 4.1 |
| 5b | 69.2 ± 3.5 |
| 5d | 75.6 ± 3.8 |
| 5e | 78.1 ± 3.9 |
| 5f | 62.5 ± 3.1 |
| Vandetanib | 60.5 ± 2.9 |
Another investigation focused on thienopyrimidine derivatives as inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK).[5] Compounds 6 , 8a , and 8b showed potent inhibitory effects on p38α MAPK.[5]
| Compound | IC50 (µM) against p38α MAPK |
| 6 | 0.23 ± 0.05 |
| 8a | 0.18 ± 0.02 |
| 8b | 0.31 ± 0.04 |
| SB 202190 (Reference) | 0.27 ± 0.06 |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the thienopyrimidine analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT in phosphate-buffered saline). The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of thienopyrimidine analogs against specific kinases can be determined using methods like the ADP-Glo™ Kinase Assay.
Methodology:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The amount of light generated is proportional to the amount of ADP produced in the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Thienopyrimidine analogs often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Thienopyrimidine analogs' mechanism of action.
The diagram above illustrates the inhibitory effects of thienopyrimidine analogs on key signaling molecules. By inhibiting receptor tyrosine kinases like EGFR and VEGFR-2, they can block downstream pathways that lead to cell proliferation.[3][6] Some analogs also inhibit p38α MAPK, which can induce apoptosis.[5] Furthermore, certain derivatives have been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3.[5]
Caption: General workflow for in vitro evaluation.
The workflow diagram outlines the typical process for the in vitro evaluation of novel thienopyrimidine analogs. It begins with the chemical synthesis and characterization of the compounds. This is followed by a series of in vitro assays to determine their biological activity, including cytotoxicity against cancer cell lines, inhibitory effects on specific molecular targets, and induction of apoptosis. The collected data is then analyzed to establish structure-activity relationships, which can guide the design of more potent and selective analogs.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-reactivity and Off-Target Effects of Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of novel kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity and off-target effects of three recently developed kinase inhibitors: zanubrutinib, capivasertib, and osimertinib. We present quantitative data, detailed experimental protocols for key selectivity profiling assays, and visualizations of the signaling pathways these inhibitors modulate.
The human kinome, comprising over 500 protein kinases, presents a significant challenge for targeted drug development. The high degree of structural similarity within the ATP-binding site, the primary target for most kinase inhibitors, often leads to off-target binding and cross-reactivity. These unintended interactions can result in unexpected toxicities or even paradoxical pathway activation, underscoring the importance of comprehensive selectivity profiling.[1] This guide delves into the selectivity profiles of three novel kinase inhibitors, offering a comparative analysis to aid in the selection of appropriate research tools and to inform the development of next-generation therapeutics.
Comparative Selectivity Profiles of Novel Kinase Inhibitors
To provide a clear comparison of the selectivity of zanubrutinib, capivasertib, and osimertinib, the following tables summarize their inhibitory activity against their intended targets and a panel of off-target kinases. The data is presented as the percentage of inhibition at a given concentration, allowing for a direct comparison of their cross-reactivity profiles.
Zanubrutinib: A Selective BTK Inhibitor
Zanubrutinib is a next-generation Bruton's tyrosine kinase (BTK) inhibitor designed for enhanced selectivity compared to its predecessor, ibrutinib.[2] The following data from a KINOMEscan™ assay demonstrates its kinome-wide selectivity at a concentration of 1 µM.
| Target Kinase | Gene Symbol | % Inhibition at 1µM |
| Bruton's tyrosine kinase | BTK | 100 |
| Off-Target Kinases | ||
| Tyrosine-protein kinase TEC | TEC | 98 |
| Tyrosine-protein kinase TXK | TXK | 95 |
| Bone marrow tyrosine kinase gene in chromosome X protein | BMX | 93 |
| Interleukin-2-inducible T-cell kinase | ITK | 85 |
| Janus kinase 3 | JAK3 | 75 |
| Epidermal growth factor receptor | EGFR | 30 |
| Receptor-type tyrosine-protein kinase ERBB2 | ERBB2 | 25 |
| Receptor-type tyrosine-protein kinase ERBB4 | ERBB4 | 20 |
| Mitogen-activated protein kinase 1 | MAPK1 | 15 |
| Cyclin-dependent kinase 2 | CDK2 | 10 |
Data adapted from KINOMEscan™ profiling results.[2]
Capivasertib: A Pan-AKT Inhibitor
Capivasertib is a potent ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT. While comprehensive kinome-wide screening data is not publicly available in a detailed table, its primary targets and key off-target effects leading to side effects like hyperglycemia and rash are known.
| Target Kinase | Gene Symbol | Reported Activity |
| RAC-alpha serine/threonine-protein kinase | AKT1 | Potent Inhibition |
| RAC-beta serine/threonine-protein kinase | AKT2 | Potent Inhibition |
| RAC-gamma serine/threonine-protein kinase | AKT3 | Potent Inhibition |
| Known Off-Target Pathways/Effects | ||
| Glucose metabolism | - | Hyperglycemia |
| Skin homeostasis | - | Rash |
Information based on clinical and preclinical data describing the mechanism of action and observed side effects.
Osimertinib: A Third-Generation EGFR Inhibitor
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is selective for both EGFR-sensitizing and T790M resistance mutations. While it demonstrates significant selectivity for mutant EGFR over wild-type, some off-target activity is still observed.
| Target Kinase | Gene Symbol | Reported Activity |
| Epidermal growth factor receptor (L858R/T790M) | EGFR | High Potency |
| Epidermal growth factor receptor (ex19del/T790M) | EGFR | High Potency |
| Epidermal growth factor receptor (wild-type) | EGFR | Lower Potency |
| Potential Off-Target Effects | ||
| Interstitial Lung Disease | - | Rare but serious adverse event |
| QT Interval Prolongation | - | Cardiovascular monitoring recommended |
Information based on preclinical data and clinical trial safety profiles.[3][4]
Key Experimental Protocols for Kinase Inhibitor Selectivity Profiling
The following sections provide detailed methodologies for three widely used assays to determine the selectivity of kinase inhibitors.
KINOMEscan™ Competition Binding Assay
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
Experimental Protocol:
-
Kinase Production: Kinases are expressed as fusions to T7 phage or in HEK-293 cells and tagged with a unique DNA barcode.
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, broadly active kinase inhibitor to create an affinity resin.
-
Binding Reaction: The DNA-tagged kinases, affinity resin, and the test compound (at various concentrations) are combined in a multi-well plate and incubated to allow for binding competition.
-
Washing: The beads are washed to remove unbound proteins.
-
Elution: Bound kinases are eluted from the beads.
-
Quantification: The amount of each kinase in the eluate is quantified by qPCR using the unique DNA barcodes. The results are compared to a DMSO control to determine the percentage of binding inhibition.[5]
KiNativ™ Cellular Kinase Profiling
This chemical proteomics approach measures the ability of a compound to prevent the labeling of active kinases in cell lysates by an ATP- or ADP-based probe.
Experimental Protocol:
-
Cell Lysate Preparation: Cells are lysed to release the native kinome.
-
Inhibitor Incubation: The cell lysate is incubated with the test compound at various concentrations to allow for target engagement.
-
Probe Labeling: A biotinylated acyl-phosphate probe (ATP or ADP analog) is added to the lysate. This probe covalently labels the active site lysine of kinases that are not occupied by the inhibitor.
-
Proteolysis: The proteins in the lysate are digested into peptides using trypsin.
-
Enrichment: The biotinylated peptides are enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases. The level of labeling for each kinase is inversely proportional to the binding of the test inhibitor.[6][7]
Kinobeads Pulldown Assay
This method utilizes a mixture of non-selective kinase inhibitors immobilized on beads to capture a broad range of kinases from a cell lysate. The selectivity of a test compound is assessed by its ability to prevent the binding of kinases to the beads.
Experimental Protocol:
-
Kinobeads Preparation: A mixture of broad-spectrum kinase inhibitors is covalently coupled to sepharose beads.
-
Cell Lysate Preparation: Cells or tissues are lysed to release the native kinome.
-
Competition Assay: The cell lysate is pre-incubated with the test compound at various concentrations.
-
Kinobeads Pulldown: The kinobeads are added to the lysate and incubated to allow the capture of kinases not bound by the test compound.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Digestion: The bound kinases are eluted from the beads and digested into peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by LC-MS/MS to identify and quantify the captured kinases. A decrease in the amount of a specific kinase pulled down in the presence of the inhibitor indicates that the inhibitor binds to that kinase.[8]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by zanubrutinib, capivasertib, and osimertinib.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Zanubrutinib on BTK.
Caption: PI3K/AKT/mTOR signaling pathway with Capivasertib inhibiting all three isoforms of AKT.
Caption: EGFR signaling pathway, highlighting Osimertinib's inhibition of mutant EGFR.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. EGFR signaling pathway [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes
For researchers, scientists, and drug development professionals, molecular dynamics (MD) simulations have become an indispensable tool to unravel the intricacies of ligand-protein interactions. This guide provides a comparative overview of the leading software, force fields, and binding free energy calculation methods, supported by experimental data to inform your selection process and experimental design.
At a Glance: Key Players in Ligand-Protein MD Simulations
The landscape of MD simulations is rich with a variety of software packages and force fields, each with its own set of strengths and weaknesses. The choice of software often dictates the available force fields and analysis tools, impacting both the efficiency and accuracy of your simulations.
Popular MD Simulation Software
| Software | Key Characteristics | Licensing | Strengths | Weaknesses |
| GROMACS | High-performance, versatile, and user-friendly with a large, active community.[1][2] | Open Source (GPL) | Exceptional performance and efficiency, especially for large biomolecules; extensive community support.[1] | May not support all specialized enhanced sampling methods or force fields. |
| AMBER | A comprehensive suite of tools for biomolecular simulation, particularly known for its refined force fields.[2] | Commercial | Highly accurate and reliable force fields, especially for proteins and nucleic acids; strong tools for free energy calculations.[2] | Commercial license; can have a steeper learning curve compared to GROMACS.[2] |
| NAMD | Designed for high-performance parallel simulations of large biomolecular systems.[1] | Free for academic use | Excellent scalability for large-scale simulations on high-performance computing clusters; seamless integration with VMD for visualization.[1] | May not be as fast as GROMACS for all types of simulations. |
| OpenMM | A versatile toolkit that allows for rapid prototyping and development of new computational methods. | Open Source (MIT/LGPL) | Highly flexible and extensible, with a Python API that facilitates custom algorithm development. | Not primarily known for raw speed or scalability compared to GROMACS or NAMD. |
Widely-Used Force Fields for Biomolecular Simulations
The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used to describe the interactions between atoms. The most common force fields are parameterized for specific classes of molecules.
| Force Field Family | Description | Key Features |
| AMBER | A family of force fields extensively parameterized for proteins and nucleic acids. | Known for its accuracy in representing biomolecular systems. |
| CHARMM | A versatile and widely used force field for a broad range of biomolecules, including proteins, lipids, and nucleic acids. | Supports a wide array of molecular systems and has extensive parameterization for non-standard residues. |
| OPLS (Optimized Potentials for Liquid Simulations) | A family of force fields primarily developed for condensed-phase simulations of organic liquids and biomolecules. | Known for its good performance in reproducing experimental properties of liquids. |
| GROMOS | A force field developed for biomolecular systems, often used within the GROMACS software package. | Well-established and has been used in a wide range of simulation studies. |
Workflow for Comparative MD Simulations
A systematic approach is crucial for obtaining reliable and reproducible results from MD simulations. The following workflow outlines the key steps involved in a typical comparative study of ligand-protein complexes.
Calculating Binding Free Energy: A Comparative Look at Popular Methods
One of the primary goals of ligand-protein MD simulations is to accurately predict the binding affinity. Several methods are available, each offering a different balance between computational cost and accuracy.
MM/PBSA and MM/GBSA: The End-Point Methods
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods that calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. These methods are computationally less demanding than alchemical free energy calculations.
A study evaluating MM/PBSA and MM/GBSA on over 1800 protein-ligand complexes from the PDBbind database provides valuable insights into their relative performance.
| Method | Pearson Correlation (rp) with Experimental Data (Minimized Structures) | Pearson Correlation (rp) with Experimental Data (1ns MD Simulation) | Key Findings |
| MM/GBSA | 0.579 ± 0.002 | 0.564 ± 0.002 | Generally performs better for the total dataset, suggesting it may be more suitable for multi-target comparisons. MD simulation may not be essential for overall accuracy. |
| MM/PBSA | 0.412 ± 0.003 | 0.491 ± 0.003 | Performance is more system-dependent and may be better suited for ranking ligands for a single target. MD simulation is necessary to improve its predictive accuracy. |
It is important to note that the accuracy of both methods can be sensitive to the choice of interior dielectric constant and may be less reliable for ligands with high formal charges.
Alchemical Free Energy Methods: The Rigorous Approach
Alchemical free energy calculations, such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP), are considered more rigorous and accurate methods for calculating binding free energies. These methods involve creating a non-physical ("alchemical") pathway to transform a ligand into another or into a non-interacting "dummy" molecule, both in the solvated state and when bound to the protein.
While computationally expensive, alchemical methods can provide highly accurate predictions of relative and absolute binding free energies when properly executed. Recent developments have led to more automated workflows, making these powerful techniques more accessible to non-experts.
The Interplay of Simulation Parameters and Outcomes
The choices made during the setup and execution of an MD simulation have a direct impact on the quality and reliability of the results. The following diagram illustrates the relationship between key simulation parameters and the expected outcomes.
Experimental Protocols: A Step-by-Step Overview
Detailed and consistent protocols are paramount for reproducible MD simulations. Below are generalized protocols for system preparation and binding free energy calculations.
Protocol 1: System Preparation for MD Simulation
-
Obtain Initial Structure : Start with a high-quality crystal structure of the protein-ligand complex from the Protein Data Bank (PDB).
-
Protein Preparation :
-
Check for and model any missing residues or atoms.
-
Assign protonation states to titratable residues appropriate for the desired pH.
-
Add hydrogen atoms.
-
-
Ligand Parameterization :
-
Generate a 3D conformation of the ligand if not available from a crystal structure.
-
Assign partial atomic charges using a quantum mechanical method (e.g., RESP or AM1-BCC).
-
Generate force field parameters for the ligand, often using tools like Antechamber (for AMBER) or CGenFF (for CHARMM).
-
-
System Solvation and Ionization :
-
Create a periodic simulation box (e.g., cubic or dodecahedron) around the complex.
-
Fill the box with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system and to mimic physiological salt concentration.
-
Protocol 2: MM/PBSA and MM/GBSA Binding Free Energy Calculation
-
Run Production MD : Following system preparation and equilibration, run a production MD simulation of the protein-ligand complex (typically on the order of nanoseconds).
-
Extract Snapshots : From the production trajectory, extract a set of uncorrelated snapshots (e.g., every 100 ps).
-
Calculate Energy Components : For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:
-
Molecular Mechanics Energy (
ngcontent-ng-c4139270029="" _nghost-ng-c2248714360="" class="inline ng-star-inserted">
) : Includes internal (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) energies.ΔEMM -
Polar Solvation Energy (
ngcontent-ng-c4139270029="" _nghost-ng-c2248714360="" class="inline ng-star-inserted">
) : Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.ΔGpolar -
Non-polar Solvation Energy (
ngcontent-ng-c4139270029="" _nghost-ng-c2248714360="" class="inline ng-star-inserted">
) : Typically estimated from the solvent-accessible surface area (SASA).ΔGnonpolar
-
-
Calculate Binding Free Energy : The binding free energy is calculated as the sum of the changes in these energy components upon binding:
ngcontent-ng-c4139270029="" _nghost-ng-c2248714360="" class="inline ng-star-inserted">
Note: The entropic term (ΔGbinding=ΔEMM+ΔGpolar+ΔGnonpolar−TΔS ) is often neglected due to the high computational cost of its calculation, which can impact the absolute accuracy of the prediction.−TΔS
Protocol 3: Alchemical Free Energy Calculation (Relative Binding Free Energy)
-
Define the Perturbation : Identify the two ligands to be compared (Ligand A and Ligand B) and define a common scaffold.
-
Create Hybrid Topology : Generate a hybrid topology that can represent both Ligand A and Ligand B, where a coupling parameter (
) controls the transformation from one to the other.λ -
Simulate in Solvent and Protein : Run a series of MD simulations at different discrete values of
(from 0 to 1) for the ligand in solvent and for the ligand bound to the protein.λ -
Calculate Free Energy Change : Use statistical methods like Thermodynamic Integration (TI) or Bennett's Acceptance Ratio (BAR) to calculate the free energy change for the alchemical transformation in both environments (
ngcontent-ng-c4139270029="" _nghost-ng-c2248714360="" class="inline ng-star-inserted">
andΔGsolventngcontent-ng-c4139270029="" _nghost-ng-c2248714360="" class="inline ng-star-inserted"> ).ΔGprotein -
Calculate Relative Binding Free Energy : The relative binding free energy is the difference between the free energy changes in the two environments:
ngcontent-ng-c4139270029="" _nghost-ng-c2248714360="" class="inline ng-star-inserted"> ΔΔGbinding=ΔGprotein−ΔGsolvent
Conclusion
The selection of MD simulation software, force fields, and binding free energy calculation methods should be guided by the specific research question, available computational resources, and the desired level of accuracy. While high-performance software like GROMACS and NAMD excel in speed and scalability, packages like AMBER are renowned for their highly-validated force fields. For binding free energy prediction, MM/PBSA and MM/GBSA offer a computationally efficient means for ranking compounds, whereas alchemical free energy methods provide a more rigorous and accurate approach at a higher computational cost. By carefully considering these factors and adhering to robust experimental protocols, researchers can leverage the power of molecular dynamics simulations to gain profound insights into the mechanisms of ligand-protein recognition and accelerate the drug discovery process.
References
Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays
A crucial step in drug discovery and development is the accurate prediction of how a potential drug molecule (ligand) will interact with its target protein. Molecular docking simulations are powerful computational tools that provide valuable insights into these interactions, predicting binding conformations and estimating binding affinities. However, these in silico predictions are theoretical and must be validated through rigorous experimental binding assays to confirm their accuracy and guide further optimization. This guide provides a comparative overview of common experimental binding assays used to validate molecular docking results, complete with data presentation tables, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their studies.
The validation of molecular docking is a critical process to ensure that the computational models are accurately reflecting the physical reality of the molecular interactions. Discrepancies between docking scores and experimental results can arise from various factors, including inaccuracies in scoring functions, simplifications of molecular flexibility, and the absence of solvent effects in some docking algorithms.[1] Therefore, experimental validation is an indispensable part of the drug discovery pipeline.[2]
The Validation Workflow: From Computation to Confirmation
The process of validating molecular docking results with experimental binding assays follows a logical progression. It begins with the computational prediction of ligand-protein interactions and culminates in the experimental verification of these predictions. This workflow ensures that only the most promising candidates from virtual screening are advanced to more resource-intensive stages of drug development.
Caption: A generalized workflow for the validation of molecular docking results.
Comparison of Key Experimental Binding Assays
Several biophysical techniques are available to directly measure the interaction between a ligand and its target protein. The choice of assay depends on various factors, including the nature of the target protein, the properties of the ligand, the required throughput, and the specific information needed (e.g., kinetics, thermodynamics). Below is a comparison of some of the most widely used methods.
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[3][4] | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd)[5] | Real-time, label-free detection; provides kinetic information.[3][5] | Requires immobilization of one binding partner, which may affect its activity; not suitable for very weak interactions (mM range KD).[5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[6][7] | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[6][8] | Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.[7][9] | Requires relatively large amounts of sample; sensitive to buffer mismatches.[6][10] |
| Fluorescence Polarization (FP) Assay | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[11] | Binding Affinity (KD), IC50 | Homogeneous (no separation steps); high throughput; requires small sample volumes.[11] | Requires a fluorescent label, which may interfere with binding; limited by the size difference between binding partners.[11] |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor.[12][13] | Binding Affinity (Kd, Ki), Receptor Density (Bmax)[12] | High sensitivity and specificity; well-established for membrane receptors.[13] | Requires synthesis of a radiolabeled ligand; involves handling of radioactive materials.[13] |
| Affinity Selection Mass Spectrometry (ASMS) | Uses mass spectrometry to identify compounds that bind to a target protein from a mixture.[14] | Identifies binders; can provide relative binding affinities. | High throughput; requires minimal assay development; label-free.[14] | Does not directly provide kinetic or thermodynamic data; can be prone to non-specific binding. |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of a ligand to a target protein.
Methodology:
-
Immobilization of the Ligand (Protein):
-
Analyte Injection:
-
A solution containing the small molecule (analyte) is flowed over the sensor chip surface at various concentrations.
-
-
Data Acquisition:
-
Data Analysis:
-
The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[5]
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamic parameters of a ligand-protein interaction.
Methodology:
-
Sample Preparation:
-
Titration:
-
The ligand is injected into the sample cell in a series of small, precisely measured aliquots.[7]
-
-
Heat Measurement:
-
The heat released or absorbed upon each injection is measured by the instrument.[8]
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a binding model to determine the binding affinity (KA, which is the inverse of KD), the enthalpy change (ΔH), and the stoichiometry of binding (n).[9][10]
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.[6]
-
Fluorescence Polarization (FP) Assay
Objective: To determine the binding affinity of a ligand in a competitive binding format.
Methodology:
-
Assay Development:
-
A fluorescently labeled ligand (tracer) that binds to the target protein is required.
-
The concentration of the tracer and protein are optimized to give a stable and significant fluorescence polarization signal.
-
-
Competitive Binding:
-
The target protein and the fluorescent tracer are incubated together in the wells of a microplate.
-
The unlabeled test compound (from docking) is then added at various concentrations.
-
-
Measurement:
-
The plate is excited with polarized light, and the parallel and perpendicular components of the emitted fluorescent light are measured by a plate reader.[11]
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the concentration of the test compound.
-
As the test compound displaces the fluorescent tracer from the protein, the polarization of the emitted light decreases.
-
The data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer. The Ki can then be calculated from the IC50.
-
Signaling Pathway and Logical Relationships
While the primary validation assays measure direct binding, it is also important to consider the functional consequences of this binding. For instance, if a docked compound is predicted to inhibit an enzyme, a functional assay measuring enzyme activity should be performed. The following diagram illustrates the logical relationship between direct binding and functional activity.
Caption: Relationship between direct binding validation and functional assays.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 4. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. criver.com [criver.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 10. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Native Molecule Drug Discovery Assays Using Mass Spec - American Chemical Society [acs.org]
A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The efficient construction of this bicyclic system is a key focus for synthetic chemists. This guide provides a comparative overview of the most prevalent synthetic routes to the thieno[2,3-d]pyrimidine scaffold, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers in selecting the most suitable method for their specific needs.
The primary strategies for synthesizing the thieno[2,3-d]pyrimidine core can be broadly categorized into two approaches:
-
Route A: Annulation of a pyrimidine ring onto a pre-synthesized thiophene. This is the most common and versatile approach.
-
Route B: Construction of a thiophene ring onto an existing pyrimidine moiety. This route is less frequently employed.
This guide will focus on the more prevalent Route A, detailing the key reactions and variations.
Comparative Analysis of Synthetic Routes
The synthesis of thieno[2,3-d]pyrimidines typically begins with the construction of a suitably substituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring. The Gewald reaction is a cornerstone of this approach, providing a straightforward method for preparing the 2-aminothiophene precursors.
Table 1: Comparison of Key Synthetic Steps for the Thieno[2,3-d]pyrimidine Scaffold
| Route | Key Reaction Step | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| A1 | Gewald Reaction | Ketone/Aldehyde, Malononitrile, Sulfur | Base (e.g., Triethylamine, Morpholine, K2CO3), Ethanol, Room Temperature to Reflux | 75-95% | [1][2] |
| A2 | Cyclization with Formamide | 2-Aminothiophene-3-carbonitrile | Formamide, Reflux or Microwave | High (Microwave) | [3] |
| A3 | Cyclization with Urea | 2-Aminothiophene-3-carbonitrile | Urea, 190-200°C or Microwave | Moderate to High | [3][4] |
| A4 | Cyclization with Acyl Chlorides | 2-Aminothiophene-3-carbonitrile | Acyl Chloride, 1,4-Dioxane, Reflux | Not specified | [1] |
| A5 | Dimroth Rearrangement | N'-(3-cyano-thiophen-2-yl)-N,N-dimethylformimidamide, Anilines | Acid catalyst, Microwave irradiation | 41-84% | [1][5] |
| B | Thiophene Ring Formation from a Pyrimidine | 4-Mercaptopyrimidine derivative, α-Haloacetate | Base, Intramolecular Rearrangement | Not specified | [1] |
Experimental Protocols
Route A1: Gewald Reaction for 2-Aminothiophene Synthesis
This multi-component reaction is a facile method for the synthesis of 2-amino-3-cyanothiophenes.
Protocol:
-
To a stirred solution of the starting ketone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a base such as triethylamine or morpholine.[1][2]
-
Stir the reaction mixture at room temperature or gently heat to reflux for the appropriate time (typically 1-5 hours), monitoring the reaction progress by TLC.[2][5]
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.[1]
Route A2/A3: Cyclization of 2-Aminothiophene-3-carbonitrile
The prepared 2-aminothiophene can be cyclized using various one-carbon synthons to form the pyrimidine ring.
Protocol (Conventional Heating):
-
A mixture of the 2-aminothiophene-3-carbonitrile (1 equivalent) and either formamide or urea (excess) is heated at a high temperature (160-200°C) for several hours.[3][4]
-
After cooling, the reaction mixture is triturated with water or an appropriate solvent.
-
The resulting solid is collected by filtration, washed, and purified by recrystallization.
Protocol (Microwave Irradiation):
-
Place a mixture of the 2-aminothiophene-3-carbonitrile (1 equivalent) and formamide or urea in a microwave-safe vessel.[3]
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (e.g., 2-20 minutes).[5][6]
-
After cooling, the product is isolated and purified as described for the conventional method. Microwave synthesis often leads to higher yields and significantly reduced reaction times.[3]
Route A5: Dimroth Rearrangement
The Dimroth rearrangement provides a route to N-substituted 4-aminothieno[2,3-d]pyrimidines.
Protocol:
-
The 2-aminothiophene-3-carbonitrile is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the N'-(3-cyano-thiophen-2-yl)-N,N-dimethylformimidamide intermediate. This reaction is often carried out under microwave irradiation (e.g., 200W for 20 minutes) to achieve high yields (ca. 95%).[1][5]
-
The intermediate (1 equivalent) is then reacted with a substituted aniline (1-1.2 equivalents) in the presence of an acid catalyst (e.g., acetic acid).[1]
-
The reaction mixture is subjected to microwave irradiation until the reaction is complete, as monitored by TLC.
-
The product is isolated by cooling the reaction mixture, followed by filtration and purification by recrystallization.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the primary synthetic routes to the thieno[2,3-d]pyrimidine scaffold.
Conclusion
The synthesis of the thieno[2,3-d]pyrimidine scaffold is most commonly and efficiently achieved by building the pyrimidine ring onto a pre-formed thiophene, typically a 2-aminothiophene derivative. The Gewald reaction stands out as a robust method for accessing these key thiophene intermediates. For the subsequent cyclization, microwave-assisted protocols offer significant advantages in terms of reduced reaction times and improved yields compared to conventional heating. The choice of the specific synthetic route will depend on the desired substitution pattern on the final thieno[2,3-d]pyrimidine core. For N-aryl substituted derivatives, the Dimroth rearrangement provides a powerful tool. This guide provides researchers with the fundamental information needed to make an informed decision on the optimal synthetic strategy for their target molecules.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES | Journal of the Chilean Chemical Society [jcchems.com]
- 4. ijacskros.com [ijacskros.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol proper disposal procedures
Essential guidelines for the proper laboratory disposal of 2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol, a compound of interest in drug development, require a stringent adherence to hazardous waste protocols. Due to its complex chemical nature, incorporating hydrazone, phenol, and thienopyrimidine moieties, this substance must be treated as hazardous waste, segregated appropriately, and disposed of through certified environmental health and safety (EHS) channels.
Researchers and laboratory personnel must handle this compound with care, utilizing appropriate personal protective equipment (PPE) and ensuring that all waste is meticulously documented and stored. The following procedures provide a comprehensive framework for the safe and compliant disposal of this and other novel research chemicals.
Waste Characterization and Hazard Profile
| Hazard Classification | Recommended Precautions | Disposal Category |
| Acute Toxicity (Assumed) | Avoid ingestion, inhalation, and skin contact. | Hazardous Chemical Waste |
| Skin/Eye Irritant (Assumed) | Wear gloves, safety glasses, and a lab coat. | Hazardous Chemical Waste |
| Aquatic Toxicity (Assumed) | Prevent release into the environment. Do not dispose of down the drain. | Hazardous Chemical Waste |
Step-by-Step Disposal Protocol
The proper disposal of 2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol, whether in solid form or in solution, must follow established guidelines for hazardous laboratory waste.
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, leak-proof container clearly labeled as "Hazardous Waste."[3][4] The container must have a secure lid and be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste, such as reaction mixtures or solutions, in a separate, sealed, and leak-proof container.[3] If the solvent is flammable, the waste should be stored in a designated flammable waste area. Never mix incompatible waste streams.[3] For instance, do not mix acidic waste with basic waste or oxidizing agents with organic compounds.
-
Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Methoxy-4-[(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)-hydrazonomethyl]-phenol."[2][3] Include the approximate concentration and quantity of the waste. Many institutions provide standardized hazardous waste labels that must be filled out completely.[2][3]
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be under the control of the laboratory personnel.
-
Ensure all waste containers are kept closed except when adding waste.[1][3]
-
Use secondary containment, such as a larger, chemically resistant tub or bin, for all liquid hazardous waste containers to prevent spills.[3]
4. Disposal Request:
-
Once a waste container is full or when the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2][3][4] Follow their specific procedures for requesting a waste pickup.
5. Empty Container Disposal:
-
A container that held the solid compound should be considered hazardous waste unless it has been triple-rinsed with a suitable solvent.[1][5] The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[1][3] Subsequent rinses may also need to be collected, depending on institutional policies. After thorough rinsing and air-drying, and once all labels are defaced or removed, the container may be disposed of in the regular trash or recycled, in accordance with institutional guidelines.[1][5]
Experimental Workflow for Waste Disposal
The logical flow for handling and disposing of this chemical waste is critical to ensure safety and compliance.
It is imperative to consult your institution's specific chemical hygiene plan and hazardous waste management guidelines, as procedures may vary. Never dispose of unknown or unlabeled chemicals.[1] When in doubt, always contact your EHS department for guidance.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. business-services.miami.edu [business-services.miami.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
